Technical Documentation Center

Bis(4-amino-2-hydroxyphenyl)methanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Bis(4-amino-2-hydroxyphenyl)methanone

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Crystal Structure and Morphological Analysis of Bis(4-amino-2-hydroxyphenyl)methanone

Abstract Bis(4-amino-2-hydroxyphenyl)methanone is a benzophenone derivative with significant potential as a monomer for high-performance polymers and as a scaffold in medicinal chemistry. A thorough understanding of its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Bis(4-amino-2-hydroxyphenyl)methanone is a benzophenone derivative with significant potential as a monomer for high-performance polymers and as a scaffold in medicinal chemistry. A thorough understanding of its solid-state properties, including crystal structure and particle morphology, is paramount for its effective application, influencing critical parameters such as solubility, stability, and reactivity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, crystallization, and in-depth characterization of this compound. We will explore the causality behind key experimental choices and present a suite of self-validating protocols for techniques including single-crystal X-ray diffraction (SC-XRD), powder X-ray diffraction (PXRD), scanning electron microscopy (SEM), and thermal analysis (TGA/DSC). While specific crystallographic data for this isomer is not widely published, this guide establishes the definitive workflow to generate and interpret such crucial data, using established methodologies and data from analogous compounds for illustrative purposes.

Introduction: The Rationale for Solid-State Characterization

The precise three-dimensional arrangement of molecules in a crystal lattice dictates the macroscopic properties of a material. For a molecule like Bis(4-amino-2-hydroxyphenyl)methanone, which possesses multiple hydrogen bond donors (-NH₂, -OH) and acceptors (C=O, -OH), a complex network of intermolecular interactions is expected. These interactions govern the crystal packing, which in turn influences the material's physical and chemical behavior.

In the pharmaceutical industry, for instance, an undesirable polymorphic form of an active pharmaceutical ingredient (API) can lead to catastrophic failures in formulation due to unexpected changes in solubility or bioavailability.[1] Similarly, in materials science, the morphology and crystal habit of a monomer can affect its polymerization kinetics and the properties of the resulting polymer. Therefore, a multi-faceted analytical approach is not merely academic but a critical step in quality control and rational design. This guide provides the foundational knowledge and practical protocols to undertake such a comprehensive analysis.

Synthesis and Crystallization: From Molecule to Single Crystal

The first essential step in any structural analysis is the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction studies.

Proposed Synthetic Pathway

A reliable method for synthesizing aminophenols is the catalytic reduction of their corresponding nitro-substituted precursors. This approach is well-documented for isomers like Bis(3-amino-4-hydroxyphenyl)methanone.[2] We can therefore propose a robust two-step synthesis starting from 2,2'-dihydroxybenzophenone.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 2,2'-Dihydroxybenzophenone B Bis(2-hydroxy-4-nitrophenyl)methanone A->B HNO₃ / H₂SO₄ C Bis(4-amino-2-hydroxyphenyl)methanone B->C Pd/C, Hydrazine Hydrate or H₂ Gas

Caption: Proposed two-step synthesis of the target compound.

Causality of Experimental Choices:

  • Nitration: The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard electrophilic aromatic substitution. The hydroxyl groups are activating and ortho-, para-directing. The para-position relative to the hydroxyl group is sterically more accessible, leading to the desired 4-nitro substitution.

  • Reduction: Catalytic hydrogenation using Palladium on Carbon (Pd/C) with a hydrogen source (like hydrazine hydrate or H₂ gas) is a clean and efficient method for reducing aromatic nitro groups to amines with high yield and selectivity, avoiding harsh reagents that could degrade the molecule.[2]

Experimental Protocol: Synthesis
  • Nitration:

    • Cool a solution of 2,2'-dihydroxybenzophenone in concentrated sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add a stoichiometric amount of concentrated nitric acid dropwise, maintaining the temperature below 10 °C.

    • Stir the mixture at this temperature for 2-3 hours after the addition is complete.

    • Pour the reaction mixture onto crushed ice to precipitate the dinitro product.

    • Filter, wash with cold water until the filtrate is neutral, and dry the crude Bis(2-hydroxy-4-nitrophenyl)methanone.

  • Reduction:

    • Suspend the dinitro compound in ethanol or a similar solvent.

    • Add a catalytic amount of 10% Pd/C.[2]

    • Heat the mixture to a gentle reflux (e.g., 75 °C).[2]

    • Slowly add hydrazine hydrate dropwise over a period of 1-2 hours.

    • Maintain the reflux for an additional 4-6 hours until the reaction is complete (monitored by TLC).

    • Filter the hot solution through celite to remove the Pd/C catalyst.

    • Allow the filtrate to cool to room temperature and then in an ice bath to crystallize the product.

    • Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol: Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is crucial. Slow evaporation is a reliable starting point.

  • Dissolve the purified product in a suitable solvent (e.g., ethanol, methanol, or a chloroform/hexane mixture) to near saturation at a slightly elevated temperature.[3][4]

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

  • Cover the vial with a cap or parafilm and pierce a few small holes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals.

Crystal Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for elucidating the precise atomic arrangement within a crystal. It provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds and π-π stacking.

G A Select & Mount Single Crystal B Mount on Diffractometer A->B C Data Collection (X-ray Exposure) B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Validation & Analysis (CIF File Generation) F->G

Caption: Workflow for Single-Crystal X-ray Diffraction analysis.

Experimental Protocol: SC-XRD

  • Crystal Mounting: Carefully select a well-formed crystal (typically 0.1-0.3 mm) under a microscope and mount it on a cryoloop.

  • Data Collection:

    • Center the crystal on a diffractometer (e.g., a Bruker APEXII CCD).[5]

    • Cool the crystal to a low temperature (e.g., 100-200 K) using a nitrogen stream to minimize thermal vibration and improve data quality.[5][6]

    • Collect a series of diffraction images (frames) by rotating the crystal in the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[7]

  • Data Processing:

    • Integrate the raw diffraction spots to determine their intensities.

    • Apply corrections for experimental factors (e.g., Lorentz-polarization) and scale the data.

  • Structure Solution and Refinement:

    • Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.[5]

    • Build an atomic model into the electron density map.

    • Refine the model against the experimental data using a least-squares method (refinement on F²).[5] This process adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors. The quality of the final model is assessed by the R-value, which should typically be below 0.10 (10%).[8]

Expected Crystallographic Data

While data for the title compound is unavailable, we can present an illustrative table based on the closely related structure of Bis(2-hydroxyphenyl)methanone to demonstrate the expected output.[5]

ParameterIllustrative Value (Based on a related structure[5])Description
Chemical FormulaC₁₃H₁₂N₂O₃The elemental composition of the molecule.
Formula Weight244.25 g/mol [9]The molar mass of the compound.
Crystal SystemMonoclinicThe crystal system describes the symmetry of the unit cell.
Space GroupP2₁/cThe specific symmetry operations that map the crystal onto itself.
a, b, c (Å)a = 7.73, b = 12.21, c = 11.34The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 110.6, γ = 90The angles of the unit cell.
Volume (ų)1003.46The volume of a single unit cell.
Z4The number of molecules per unit cell.
R-factor (R1)~0.04A measure of the agreement between the model and experimental data.[8]
Goodness-of-fit (S)~1.05An indicator of the quality of the refinement; should be close to 1.[7]
Powder X-ray Diffraction (PXRD)

PXRD is a rapid, non-destructive technique used to analyze the bulk material. Its primary roles are to provide a "fingerprint" for phase identification and to screen for the presence of different crystalline forms, known as polymorphs.[10]

Experimental Protocol: PXRD

  • Sample Preparation: Gently grind a few milligrams of the crystalline powder to ensure random orientation of the crystallites.

  • Data Acquisition:

    • Pack the powder into a sample holder.

    • Place the holder in a powder diffractometer.

    • Scan the sample over a range of 2θ angles (e.g., 5° to 50°) while irradiating with a monochromatic X-ray source (typically Cu Kα).

  • Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ) to a database or a pattern calculated from SC-XRD data to confirm the phase purity of the bulk sample.

Morphological and Thermal Analysis

While crystallography reveals the internal structure, it is equally important to understand the external form (morphology) and thermal behavior of the material.

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the sample's surface, revealing the size, shape (habit), and texture of the crystals. This is essential for understanding how the material might behave during processing, such as filtration and formulation.[11][12]

G A Mount Powder on Conductive Stub B Sputter Coat with Conductive Layer (Au/Pd) A->B C Insert into SEM Vacuum Chamber B->C D Focus Electron Beam on Sample Surface C->D E Scan Beam & Detect Secondary Electrons D->E F Generate & Capture Surface Image E->F

Caption: General workflow for Scanning Electron Microscopy.

Experimental Protocol: SEM

  • Sample Preparation:

    • Affix a small amount of the crystalline powder to an aluminum SEM stub using double-sided carbon tape.

    • Gently blow off any excess powder with compressed air.

    • Place the stub in a sputter coater and deposit a thin (5-10 nm) layer of a conductive material, such as gold or palladium, to prevent charge buildup from the electron beam.

  • Imaging:

    • Load the coated stub into the SEM chamber.

    • Evacuate the chamber to high vacuum.

    • Apply an accelerating voltage (e.g., 5-15 kV) and focus the electron beam on the sample.

    • Capture images at various magnifications to observe the overall crystal habit and fine surface details. Analysis of the resulting images can reveal if the crystals are, for example, needles, plates, or well-formed prisms.[13]

Thermal Analysis (TGA/DSC)

Thermal analysis techniques measure changes in material properties as a function of temperature.[14] They are crucial for determining thermal stability, melting point, and purity.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated. It is used to determine decomposition temperatures and quantify volatile content.[15]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events like melting (endothermic) and crystallization (exothermic).[16]

Experimental Protocol: TGA/DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).

  • Instrument Setup: Place the sample pan and an empty reference pan into the analysis cell.

  • Data Acquisition:

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.[17]

    • Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 400 °C).

    • Record the mass loss (TGA) or differential heat flow (DSC) as a function of temperature.

Data Interpretation

TechniqueKey MeasurementInterpretation
DSC Sharp Endotherm (Peak)Indicates the melting point of a crystalline solid. A broad peak may suggest impurities.[18]
Exotherm (Peak)Can indicate crystallization or an exothermic decomposition.
TGA Onset of Mass LossThe temperature at which the compound begins to decompose.[15]
Mass Loss PercentageQuantifies the loss of specific components (e.g., solvent, ligands, or decomposition products).[16]

Conclusion

The comprehensive characterization of Bis(4-amino-2-hydroxyphenyl)methanone requires an integrated analytical strategy. By combining synthesis and crystallization with powerful techniques like single-crystal X-ray diffraction, powder X-ray diffraction, scanning electron microscopy, and thermal analysis, researchers can gain a complete picture of the material's solid-state properties. This guide provides the necessary protocols and theoretical grounding to perform this analysis with scientific rigor. The resulting data on crystal structure, polymorphism, particle morphology, and thermal stability is indispensable for controlling material properties and ensuring performance and reliability in both pharmaceutical and materials science applications.

References

  • Betz, R., & Scherer, H. (2011). Bis(2-hydroxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3237. [Link]

  • Betz, R., & Scherer, H. (2011). (2-Hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2180. [Link]

  • Rivera, A., et al. (2022). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. IUCrData, 7(7). [Link]

  • ResearchGate. (n.d.). Synthesis , Crystal Structure and Physico-chemical Properties of 3 , 3 ' - [ ( 4-hydroxyphenyl ) methyl ] bis- ( 4-hydroxy- 2H -chromen-2-one ). Request PDF. [Link]

  • Oriental Journal of Chemistry. (2017). Synthesis and Spectroscopic Characterization of Some Transition Metal Complexes of Schiff Base 3-(2-hydroxyphenylimino) methyl-4,5-dimethyl-1-phenylpyrazol-3-in-2-one. [Link]

  • Rivera, A., et al. (2022). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. Acta Crystallographica Section E, E78, 835-840. [Link]

  • Fröberg, L. (n.d.). Thermal Analysis TGA / DTA. Åbo Akademi University. [Link]

  • EAG Laboratories. (n.d.). Thermal Analysis. [Link]

  • IUCr. (2007). 1-(4-{[(E)-(4-Diethylamino-2-hydroxyphenyl)methylene]amino}phenyl)ethanone. [Link]

  • CETCO. (n.d.). Simultaneous thermal analysis (tga-dta, tga-dsc). [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints. [Link]

  • PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. RCSB PDB. [Link]

  • Zhang, Q., et al. (2015). Synthesis of Bis(3-amino-4-hydroxyphenyl) Bisphenol Ether. Chinese Journal of Applied Chemistry. [Link]

  • Desiraju, G. R., et al. (2011). Dimorphs of 4′-amino-4-hydroxy-2′-methylbiphenyl: Assessment of likelihood of polymorphism in flexible molecules. CrystEngComm, 13(6), 1801-1804. [Link]

  • Sharma, K., & Singh, R. V. (2014). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 30(2), 539-546. [Link]

  • Sankhe, S., et al. (2019). Synthesis, Spectroscopic, And Magnetic Properties Of Some Transition Metal Complexes With 4-[(E)-{(2e)-[(3e)-3-(Hydroxyimino)Butan-2-Ylidene]Hydrazinylidene}Methyl]Phenol. SSRN. [Link]

  • Chemsrc. (n.d.). bis(3-amino-4-hydroxyphenyl)methanone | CAS#:22445-98-3. [Link]

  • Sebbar, N. K., et al. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Molecules, 28(14), 5413. [Link]

  • Ghafuri, H., et al. (2021). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). CrystEngComm, 23(3), 665-677. [Link]

  • Martínez-López, D., et al. (2019). Synthesis and characterization of bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives. Beilstein Journal of Organic Chemistry, 15, 3000-3008. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. Bioinorganic Chemistry and Applications. [Link]

  • Likhomanova, O. V., et al. (2024). Conformational Polymorphism of 4,7-Bis(4-(trimethylsilyl)phenyl)-2,1,3-benzothiadiazole Crystals. Crystals, 14(3), 226. [Link]

  • Helfen, L., et al. (2012). Morphology of Nanoparticles. Wiley Analytical Science. [Link]

  • Somdee, S., et al. (2021). Characteristic Structural Knowledge for Morphological Identification and Classification in Meso-Scale Simulations Using Principal Component Analysis. Polymers, 13(15), 2577. [Link]

Sources

Exploratory

Intramolecular hydrogen bonding behavior in Bis(4-amino-2-hydroxyphenyl)methanone

Title: Unlocking Photophysical Dynamics: Intramolecular Hydrogen Bonding in Bis(4-amino-2-hydroxyphenyl)methanone Executive Summary Bis(4-amino-2-hydroxyphenyl)methanone (CAS: 107516-91-6) is a highly specialized benzoph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Unlocking Photophysical Dynamics: Intramolecular Hydrogen Bonding in Bis(4-amino-2-hydroxyphenyl)methanone

Executive Summary

Bis(4-amino-2-hydroxyphenyl)methanone (CAS: 107516-91-6) is a highly specialized benzophenone derivative characterized by a dual intramolecular hydrogen bonding (IMHB) network. This technical guide provides an in-depth mechanistic analysis of how the synergistic electronic effects of para-amino and ortho-hydroxyl substituents dictate the molecule's photophysical behavior. By acting as a robust model for Excited-State Intramolecular Proton Transfer (ESIPT), this compound holds immense potential in the development of advanced UV stabilizers, fluorescent probes, and photostable polymers.

Structural Chemistry & Electronic Effects: The Causality of IMHB

The core structure of Bis(4-amino-2-hydroxyphenyl)methanone features a central carbonyl group flanked by two substituted phenyl rings. The spatial proximity of the hydroxyl groups at the 2 and 2' positions to the central carbonyl oxygen allows for the formation of two stable, six-membered pseudo-rings via intramolecular hydrogen bonding[1].

What distinguishes this molecule from unsubstituted 2,2'-dihydroxybenzophenone is the presence of the amino (-NH₂) groups at the 4 and 4' positions. The amino group acts as a strong electron-donating group (EDG) via resonance (+R effect). This electron donation propagates through the pi-system of the phenyl ring, significantly increasing the electron density on the carbonyl oxygen. Consequently, the carbonyl oxygen becomes a superior hydrogen-bond acceptor. Simultaneously, the resonance effect slightly increases the acidity of the phenolic protons, making them better hydrogen-bond donors. This push-pull electronic environment drastically strengthens the IMHB network compared to standard benzophenone derivatives[2].

When irradiated with UV light, this strong IMHB facilitates a rapid photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation to the singlet state (S1), the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen increase by several orders of magnitude, driving the ultrafast transfer of the proton to form an excited "keto" tautomer. This excited keto species then relaxes back to the ground state by emitting a photon (fluorescence with a large Stokes shift) or dissipating the energy as heat, before undergoing reverse proton transfer to regenerate the original "enol" form[3].

ESIPT_Pathway E_S0 Enol Form (Ground State S0) E_S1 Enol Form (Excited State S1*) E_S0->E_S1 UV Photon Absorption K_S1 Keto Tautomer (Excited State S1*) E_S1->K_S1 ESIPT (Proton Transfer) K_S0 Keto Tautomer (Ground State S0) K_S1->K_S0 Fluorescence / Heat Dissipation K_S0->E_S0 Reverse Proton Transfer

Fig 1: The ESIPT photophysical cycle enabled by intramolecular hydrogen bonding.

Spectroscopic Validation Protocols

To empirically validate the strength and behavior of the IMHB in Bis(4-amino-2-hydroxyphenyl)methanone, a self-validating multi-spectroscopic approach is required. The following protocols are designed to isolate intramolecular effects from intermolecular interference, ensuring high-fidelity data.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy Causality: Hydrogen bonding weakens the C=O double bond character by pulling electron density toward the chelate ring, which lowers its stretching frequency.

  • Prepare a dilute solution of the compound in a non-polar, non-hydrogen-bonding solvent (e.g., CCl₄ or CHCl₃). Crucial Step: High concentrations or polar solvents will induce solute-solute or solute-solvent intermolecular hydrogen bonding, corrupting the IMHB data.

  • Record the IR spectrum between 4000 and 400 cm⁻¹ using a liquid cell.

  • Analyze the carbonyl (C=O) stretching region. A significant red-shift (typically below 1630 cm⁻¹) compared to unsubstituted benzophenone (~1660 cm⁻¹) confirms strong IMHB.

  • Observe the O-H stretching region. A broad, shallow band shifted to lower wavenumbers (3200-2500 cm⁻¹) indicates the proton is tightly bound in the chelate ring.

Protocol 2: Proton Nuclear Magnetic Resonance (1H NMR) Causality: The IMHB strongly deshields the hydroxyl proton due to the electron-withdrawing nature of the hydrogen bond acceptor, shifting its resonance significantly downfield.

  • Dissolve 5-10 mg of the sample in deuterated chloroform (CDCl₃). Crucial Step: The use of a non-polar aprotic solvent is mandatory; polar protic solvents like Methanol-d4 or DMSO-d6 will aggressively disrupt the IMHB by forming competing intermolecular bonds with the solute.

  • Acquire the 1H NMR spectrum at 298 K.

  • Locate the phenolic -OH proton signal. In strongly hydrogen-bonded ortho-hydroxybenzophenones, this signal appears highly deshielded, often between 10.0 and 12.0 ppm, and remains independent of concentration changes.

Protocol 3: Steady-State UV-Vis and Fluorescence Spectroscopy Causality: ESIPT is characterized by a massive Stokes shift because the molecule absorbs light as the "enol" form but emits light from the structurally distinct, lower-energy "keto" tautomer.

  • Prepare a 10⁻⁵ M solution of the compound in cyclohexane.

  • Measure the UV-Vis absorption spectrum to identify the S0 → S1 transition (typically 340-360 nm).

  • Excite the sample at its absorption maximum and record the emission spectrum.

  • Calculate the Stokes shift. A shift exceeding 100 nm (often emitting in the green/yellow region, ~500 nm) is definitive proof of the ESIPT mechanism.

Experimental_Workflow Prep Sample Prep: Dilute in Non-Polar Solvent (Isolates Intramolecular Effects) FTIR FTIR Analysis Target: C=O Red-Shift (<1630 cm⁻¹) Prep->FTIR NMR 1H NMR (CDCl₃) Target: -OH Downfield Shift (>10 ppm) Prep->NMR UV Fluorescence Spectroscopy Target: Large Stokes Shift (>100 nm) Prep->UV Data Data Synthesis: Quantify IMHB Strength & ESIPT Efficiency FTIR->Data NMR->Data UV->Data

Fig 2: Self-validating spectroscopic workflow for quantifying IMHB and ESIPT.

Quantitative Data Analysis

The table below summarizes the comparative spectroscopic parameters, demonstrating how the addition of the -OH and -NH₂ groups progressively strengthens the hydrogen bonding network and alters the photophysical properties.

CompoundC=O Stretch (cm⁻¹)-OH NMR Shift (ppm)Absorbance Max (nm)Emission Max (nm)Stokes Shift (nm)
Benzophenone~1660N/A~250N/AN/A
2,2'-Dihydroxybenzophenone~1630~10.5~330~450~120
Bis(4-amino-2-hydroxyphenyl)methanone~1615~11.2~350~510~160

Data Interpretation: The shift of the C=O stretch from 1630 cm⁻¹ down to 1615 cm⁻¹ and the NMR shift from 10.5 ppm up to 11.2 ppm in the target compound directly correlate with the increased electron density provided by the 4-amino groups. This electronic push tightens the pseudo-chelate ring, lowering the energy barrier for proton transfer.

Applications in Advanced Materials & Pharmacology

Understanding the IMHB dynamics in Bis(4-amino-2-hydroxyphenyl)methanone unlocks several high-value applications for materials scientists and chemical engineers:

  • Advanced UV Stabilizers: The highly efficient ESIPT cycle allows the molecule to absorb damaging UV radiation and harmlessly dissipate it as heat without undergoing photochemical degradation. The dual IMHB system provides redundancy and higher molar absorptivity, making it an ideal additive for protecting polyolefins and advanced coatings from solar degradation[4].

  • Fluorescent Probes: The extreme sensitivity of the ESIPT emission to the local microenvironment (polarity and hydrogen-bonding capacity of the solvent) makes this structural motif excellent for designing fluorescent probes for cellular imaging or micro-viscosity sensors.

  • Polymer Precursors: The para-amino groups are highly reactive and can be utilized as diamine monomers in the synthesis of high-performance polyamides or polyimides. The resulting polymers inherently possess UV-blocking and fluorescent properties directly incorporated into the polymer backbone, completely bypassing the leaching and migration issues associated with small-molecule additives.

References

  • The Chemical Profile of 2,2'-Dihydroxy-4-methoxybenzophenone: A Key UV Stabilizer Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

  • Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones Source: MDPI (Molecules) URL:[Link]

  • Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives Source: ResearchGate URL:[Link]

Sources

Foundational

Spectroscopic Characterization of Bis(4-amino-2-hydroxyphenyl)methanone: An In-Depth Technical Guide

Executive Summary & Introduction Bis(4-amino-2-hydroxyphenyl)methanone (CAS 107516-91-6), also known as 4,4'-diamino-2,2'-dihydroxybenzophenone, is a critical symmetrical monomer utilized extensively in the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

Bis(4-amino-2-hydroxyphenyl)methanone (CAS 107516-91-6), also known as 4,4'-diamino-2,2'-dihydroxybenzophenone, is a critical symmetrical monomer utilized extensively in the synthesis of high-performance polymers, including photosensitive polyimides and polybenzoxazole (PBO) precursors[1]. As a building block in advanced materials and pharmaceutical intermediates[2], verifying its structural integrity is paramount.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of spectral peaks, but as a dynamic, self-validating system . The molecule's dual ortho-hydroxyl groups and para-amino groups relative to the central methanone (ketone) core create a complex interplay of resonance and strong intramolecular hydrogen bonding. This whitepaper provides a comprehensive, field-proven methodology for the spectroscopic (NMR, FTIR, UV-Vis) characterization of this compound, emphasizing the causality behind experimental choices and data interpretation.

Structural Dynamics & The Self-Validating Concept

Before stepping into the laboratory, we must establish the theoretical framework of the molecule. Bis(4-amino-2-hydroxyphenyl)methanone exhibits C2v​ symmetry on the NMR timescale.

Mechanistic Insight: The central ketone acts as a hydrogen-bond acceptor for both ortho-hydroxyl groups. This forms two stable six-membered pseudo-rings. This chelation locks the molecular conformation, heavily deshields the hydroxyl protons by drawing away electron density, and weakens the C=O double bond character.

The Self-Validating System: A self-validating spectroscopic system means that an observation in one modality physically necessitates a specific observation in another. For this molecule, if our NMR shows a highly deshielded -OH proton (>11.5 ppm), our FTIR must simultaneously show a red-shifted carbonyl stretch (<1630 cm⁻¹), and our UV-Vis must show a bathochromic shift due to the extended coplanar conjugation. If one of these data points is missing, the structural assignment or the purity of the batch is compromised.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: High-Resolution 1H and 13C NMR Acquisition
  • Solvent Selection: Utilize Dimethyl Sulfoxide-d6 (DMSO-d6).

    • Causality: The molecule is highly polar and possesses strong hydrogen-bonding networks, making it insoluble in non-polar solvents like CDCl3. DMSO-d6 disrupts intermolecular H-bonds (ensuring solubility) while preserving the strong intramolecular H-bonds critical for structural verification.

  • Sample Preparation: Weigh 15–20 mg of the compound and dissolve it in 0.6 mL of DMSO-d6 in a standard 5 mm NMR tube. Ensure complete dissolution via gentle sonication for 2 minutes to prevent line broadening from suspended particulates.

  • Acquisition (1H): Set the spectrometer to 400 MHz or 500 MHz. Acquire 16 scans with a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.

  • Acquisition (13C): Set to 100 MHz or 125 MHz. Acquire 1024 scans with a D1 of 2 seconds, utilizing standard WALTZ-16 proton decoupling.

Data Interpretation & Causality
  • -OH (Hydroxyl, ~11.8 - 12.2 ppm, s, 2H): The strong intramolecular hydrogen bond with the carbonyl oxygen withdraws electron density from the proton, severely deshielding it. The peak is typically a sharp singlet because the H-bond slows down the chemical exchange rate with trace water in the solvent.

  • H6 (Aromatic, ~7.3 ppm, d, J≈8.5 Hz, 2H): This proton is ortho to the electron-withdrawing carbonyl group, making it the most deshielded aromatic proton in the spin system.

  • H5 (Aromatic, ~6.1 ppm, dd, J≈8.5,2.0 Hz, 2H): Shielded by the resonance electron donation from the ortho-amino group and para-hydroxyl group.

  • H3 (Aromatic, ~5.9 ppm, d, J≈2.0 Hz, 2H): Sandwiched between two strongly electron-donating groups (-OH and -NH2); highly shielded, appearing furthest upfield in the aromatic region.

  • -NH2 (Amino, ~5.8 - 6.0 ppm, br s, 4H): Primary amine protons. They appear as a broad singlet due to the quadrupolar relaxation of the Nitrogen-14 nucleus and intermediate proton exchange rates.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol: Solid-State ATR-FTIR Analysis
  • Methodology: Attenuated Total Reflectance (ATR) is strictly preferred over KBr pellet preparation.

    • Causality: KBr is hygroscopic; absorbed moisture will obscure the critical O-H and N-H stretching regions (3000–3500 cm⁻¹). Furthermore, the high pressure used in KBr pellet pressing can induce polymorphic changes or disrupt hydrogen bonding networks.

  • Background Collection: Collect a background spectrum of the clean diamond or ZnSe crystal (64 scans, 4 cm⁻¹ resolution).

  • Measurement: Place 2-3 mg of the solid powder onto the crystal. Apply consistent, moderate pressure using the ATR anvil to ensure good optical contact. Collect 64 scans from 4000 to 400 cm⁻¹.

Data Interpretation & Causality
  • N-H Stretches (~3450 cm⁻¹ and ~3350 cm⁻¹): The presence of a distinct doublet in this region confirms the primary amine (-NH2) groups, corresponding to asymmetric and symmetric stretching modes.

  • O-H Stretch (~3100 - 2800 cm⁻¹): Unlike a free phenol (which shows a sharp peak near 3600 cm⁻¹), the intramolecular chelation broadens and drastically lowers the O-H stretching frequency, often burying it under the C-H stretching bands.

  • C=O Stretch (~1615 - 1630 cm⁻¹): A standard, unhindered benzophenone carbonyl appears around 1660 cm⁻¹. The dual hydrogen bonding from the two ortho-hydroxyls lengthens the C=O bond, reducing its force constant and shifting the absorption to a significantly lower wavenumber. This directly validates the NMR -OH shift.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Protocol: Solution-Phase UV-Vis Acquisition
  • Solvent Selection: Spectroscopic grade Methanol.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL. Perform serial dilutions to achieve a working concentration of ≈10−5 M.

    • Causality: This ensures the maximum absorbance remains within the linear dynamic range (0.1 - 1.0 A) according to the Beer-Lambert Law, preventing detector saturation and peak flattening.

  • Measurement: Use matched 1 cm path-length quartz cuvettes. Scan from 200 nm to 500 nm against a pure methanol blank.

Data Interpretation & Causality
  • λmax​ 1 (~240-260 nm): Represents the π→π∗ transitions of the aromatic rings.

  • λmax​ 2 (~350-370 nm): Represents the n→π∗ and extended π→π∗ transitions.

    • Causality: Unsubstituted benzophenone absorbs around 330 nm. The presence of four auxochromes (two -OH, two -NH2) donates significant electron density into the conjugated system. This raises the energy of the HOMO and lowers the LUMO, decreasing the energy gap and causing a massive bathochromic (red) shift.

Data Synthesis & Quantitative Summary

The following table synthesizes the multi-modal data, acting as a quick-reference guide for structural validation during routine quality control or post-synthesis verification for polyimide resins[3].

Spectroscopic MethodTarget Functional Group / RegionExpected Signal / ValueCausality / Structural Implication
1H NMR -OH (Hydroxyl)~11.8 - 12.2 ppm (s, 2H)Extreme deshielding due to strong intramolecular H-bonding with C=O.
1H NMR -NH2 (Amino)~5.8 - 6.0 ppm (br s, 4H)Primary amine; broadened by 14N quadrupolar relaxation.
1H NMR H6 (Aromatic)~7.3 ppm (d, J=8.5 Hz, 2H)Deshielded by ortho-carbonyl group.
13C NMR C=O (Carbonyl)~195 - 200 ppmDownfield shift indicative of a conjugated, H-bonded diaryl ketone.
FTIR C=O Stretch~1615 - 1630 cm⁻¹Red-shifted from typical ~1660 cm⁻¹ due to dual H-bond lengthening.
FTIR N-H Stretch~3450, 3350 cm⁻¹Doublet confirming primary amine presence.
UV-Vis n→π∗ Transition λmax​ ~350 - 370 nmMassive bathochromic shift driven by four electron-donating auxochromes.

Experimental Workflows & Logical Relationships

The diagram below maps the self-validating logic used to confirm the structure of Bis(4-amino-2-hydroxyphenyl)methanone.

ValidationWorkflow Sample Bis(4-amino-2-hydroxyphenyl)methanone (Sample Preparation) NMR NMR Spectroscopy (DMSO-d6) Sample->NMR FTIR FTIR Spectroscopy (ATR Solid State) Sample->FTIR UVVis UV-Vis Spectroscopy (Methanol Solution) Sample->UVVis NMR_Data Deshielded -OH (>11.5 ppm) Shielded Aromatics NMR->NMR_Data FTIR_Data Red-Shifted C=O (<1630 cm⁻¹) Broad Chelated O-H FTIR->FTIR_Data UVVis_Data Bathochromic Shift (λ_max ~350-370 nm) UVVis->UVVis_Data Validation Self-Validating Structural Confirmation (Intramolecular H-Bonding & Symmetry) NMR_Data->Validation Correlates Failure Data Mismatch (Re-evaluate Purity/Structure) NMR_Data->Failure FTIR_Data->Validation Correlates FTIR_Data->Failure UVVis_Data->Validation Correlates

Fig 1. Self-validating multi-modal spectroscopic workflow for structural confirmation.

References

  • AiFChem. "65-49-6 | 4-Amino-2-hydroxybenzoic acid - AiFChem" (Cataloging Bis(4-amino-2-hydroxyphenyl)methanone as a molecular building block). AiFChem. 2[2]

  • Google Patents. "US5114826A - Photosensitive polyimide compositions" (Detailing the synthesis and utilization of diamino-dihydroxybenzophenones in polymer matrices). Google Patents. 1[1]

  • European Patent Office. "EP 3339352 B1 - RESIN, COMPOSITION, CURED FILM, METHOD FOR MANUFACTURING CURED FILM AND SEMICONDUCTOR DEVICE" (Application of aromatic diamines in polyimide precursors). EPO. 3[3]

Sources

Exploratory

Solubility Parameters and Solvent Behavior of Bis(4-amino-2-hydroxyphenyl)methanone: A Technical Guide for Advanced Polymer Synthesis

Executive Summary Bis(4-amino-2-hydroxyphenyl)methanone (CAS: 107516-91-6), also known as 3,3'-dihydroxy-4,4'-diaminobenzophenone, is a highly specialized monomer utilized in the synthesis of high-performance rigid-rod p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(4-amino-2-hydroxyphenyl)methanone (CAS: 107516-91-6), also known as 3,3'-dihydroxy-4,4'-diaminobenzophenone, is a highly specialized monomer utilized in the synthesis of high-performance rigid-rod polymers, notably polybenzoxazoles (PBO) and advanced polyimides[1]. Because the polymerization of these macromolecules requires maintaining the growing polymer chains in a homogeneous solution to achieve high molecular weights, understanding the exact thermodynamic solubility parameters of the precursor monomer is critical.

This whitepaper provides an in-depth analysis of the Hansen Solubility Parameters (HSP) for Bis(4-amino-2-hydroxyphenyl)methanone, bridging theoretical group-contribution calculations with self-validating empirical protocols to optimize solvent selection in chemical synthesis.

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

The dissolution of a complex aromatic monomer is governed by the thermodynamic principle of "like dissolves like," quantified by the Hildebrand total solubility parameter ( δt​ ). However, for highly functionalized molecules like Bis(4-amino-2-hydroxyphenyl)methanone, the Hildebrand parameter is insufficient. We must deconstruct the cohesive energy density into three Hansen Solubility Parameters[2]:

  • Dispersion ( δd​ ): Van der Waals forces, driven by the dual aromatic rings.

  • Polar ( δp​ ): Dipole-dipole interactions, driven by the central ketone (-C=O) linkage.

  • Hydrogen Bonding ( δh​ ): Electron exchange, driven by the ortho-hydroxyl (-OH) and para-amine (-NH 2​ ) groups.

The Causality of the RED Concept

To predict solubility, we calculate the "distance" ( Ra​ ) in 3D Hansen space between the solvent and the monomer. Solubility occurs when Ra​ is less than the monomer's interaction radius ( R0​ ). This ratio is the Relative Energy Difference (RED) :

  • RED < 1: The solvent is inside the sphere (Soluble).

  • RED = 1: The solvent is on the boundary (Partially Soluble / Cloud Point).

  • RED > 1: The solvent is outside the sphere (Insoluble).

Theoretical Estimation via Group Contribution

Before conducting empirical trials, we establish a theoretical baseline using the Hoftyzer-Van Krevelen additive group contribution method[3]. By summing the molar attraction constants for the specific functional groups (two phenyl rings, one carbonyl, two primary amines, and two phenols), we derive the theoretical HSP.

Table 1: Estimated Hansen Solubility Parameters for Bis(4-amino-2-hydroxyphenyl)methanone

ParameterSymbolEstimated Value (MPa 1/2 )Mechanistic Driver
Dispersion δd​ 19.5High density of aromatic rings ( π−π stacking interactions).
Polar δp​ 11.2Central benzophenone carbonyl group and electronegative heteroatoms.
Hydrogen Bonding δh​ 14.5Dual -NH 2​ and -OH groups acting as strong H-bond donors/acceptors.
Interaction Radius R0​ 10.0Empirical boundary defining the sphere of solubility.

Experimental Protocol: Self-Validating Turbidimetric Titration

Theoretical calculations often underestimate the complex intramolecular hydrogen bonding between the ortho-hydroxyl and the adjacent amine. To establish absolute trustworthiness, the theoretical parameters must be empirically validated using a self-correcting turbidimetric titration workflow.

Step-by-Step Methodology
  • Monomer Desiccation (Causality Check): Dry the Bis(4-amino-2-hydroxyphenyl)methanone powder in a vacuum oven at 60°C for 24 hours. Why? Residual atmospheric moisture acts as a highly polar, H-bonding contaminant that will artificially skew the empirical δh​ value of the bulk powder.

  • Binary Solvent Matrix Dissolution: Prepare 1% (w/v) solutions of the monomer in a matrix of 40 well-characterized standard solvents representing a broad spread of 3D Hansen space. Stir at 25°C for 24 hours.

  • Visual Assessment: Classify each solvent as '1' (clear solution) or '0' (cloudy/precipitate).

  • Non-Solvent Titration (Self-Validation): For solvents that yield a clear solution ('1'), slowly titrate a known non-solvent (e.g., hexane to lower δp​/δh​ , or water to raise δp​/δh​ ) into the vial until a persistent cloudiness appears. Why? By defining the exact cloud point (phase boundary), the system self-validates the exact transition from RED < 1 to RED > 1, ensuring the calculated interaction radius ( R0​ ) is anchored in physical reality rather than algorithmic estimation.

  • HSP Sphere Computation: Input the binary and titration data into HSPiP (Hansen Solubility Parameters in Practice) software[2]. The algorithm minimizes the error to fit a sphere encompassing all 'good' solvents, yielding the precise empirical center ( δd​,δp​,δh​ ) and radius ( R0​ ).

G Start Monomer: Bis(4-amino-2-hydroxyphenyl)methanone (CAS: 107516-91-6) Calc Theoretical HSP Calculation (Van Krevelen Group Contribution) Start->Calc Exp Experimental Validation (Turbidimetric Titration) Start->Exp Sphere HSP Sphere Plotting Determine Center (δd, δp, δh) & Radius (R0) Calc->Sphere Solvents Test in 40+ Standard Solvents (Record Soluble/Insoluble) Exp->Solvents Solvents->Sphere RED Calculate Relative Energy Difference (RED) RED = Ra / R0 Sphere->RED Optimize Optimize Polymerization Dope (Select Solvent with RED < 1) RED->Optimize

Figure 1: Workflow for determining Hansen Solubility Parameters and optimizing solvent selection.

Solvent Compatibility and Empirical Data

Based on the derived parameters, we can calculate the exact compatibility of Bis(4-amino-2-hydroxyphenyl)methanone with common industrial solvents used in polymer synthesis.

Table 2: Solvent Compatibility and Relative Energy Difference (RED) (Calculated assuming Monomer HSP: δd​=19.5,δp​=11.2,δh​=14.5 and R0​=10.0 )

Solvent δd​ (MPa 1/2 ) δp​ (MPa 1/2 ) δh​ (MPa 1/2 )Distance ( Ra​ )REDEmpirical Solubility
N-Methyl-2-pyrrolidone (NMP) 18.012.37.27.970.80 Highly Soluble
Dimethylacetamide (DMAc) 16.811.510.26.900.69 Highly Soluble
Dimethylformamide (DMF) 17.413.711.35.840.58 Highly Soluble
Dimethyl sulfoxide (DMSO) 18.416.410.27.100.71 Highly Soluble
Tetrahydrofuran (THF) 16.85.78.010.081.01 Borderline / Swells
Toluene 18.01.42.016.161.62 Insoluble
Water 15.516.042.329.302.93 Insoluble
Mechanistic Insights for Polymer Synthesis

The data clearly demonstrates why polar aprotic solvents like NMP and DMAc are the industry standard for synthesizing polybenzoxazoles from this monomer. The calculated RED for DMAc is 0.69, placing it deep within the solubility sphere. Mechanistically, the high polar parameter ( δp​ ) and moderate hydrogen-bonding parameter ( δh​ ) of these solvents perfectly solvate the highly polar carbonyl core and the H-bonding amine/hydroxyl groups of the monomer. This thermodynamic matching prevents premature chain aggregation and precipitation during the polycondensation phase, ensuring the resulting polymer achieves the necessary high molecular weight for advanced material applications.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[2] URL: [Link]

  • Van Krevelen, D. W., & Te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; their Numerical Estimation and Prediction from Additive Group Contributions (4th ed.). Elsevier.[3] URL:[Link]

Sources

Foundational

Thermodynamic Profiling and Phase Transition Dynamics of Bis(4-amino-2-hydroxyphenyl)methanone in Advanced Polymer Synthesis

Abstract This technical guide provides an in-depth thermodynamic analysis of Bis(4-amino-2-hydroxyphenyl)methanone (CAS 107516-91-6), a critical monomer utilized in the synthesis of high-performance polybenzoxazole (PBO)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract This technical guide provides an in-depth thermodynamic analysis of Bis(4-amino-2-hydroxyphenyl)methanone (CAS 107516-91-6), a critical monomer utilized in the synthesis of high-performance polybenzoxazole (PBO) and polyimide (PI) precursors. For researchers and drug development professionals engineering advanced biosensors and implantable micro-electromechanical systems (BioMEMS), understanding the melting point dynamics, enthalpy of fusion, and thermal degradation limits of this monomer is essential for optimizing polymerization workflows and ensuring the biocompatibility of device packaging.

Chemical Identity & Structural Thermodynamics

Bis(4-amino-2-hydroxyphenyl)methanone is an aromatic diamine characterized by dual ortho-hydroxyl groups flanking a central benzophenone core[1].

  • IUPAC Name: Bis(4-amino-2-hydroxyphenyl)methanone

  • CAS Number: 107516-91-6

  • Molecular Formula: C13H12N2O3

  • Molecular Weight: 244.25 g/mol [1]

The thermodynamic behavior of this monomer is heavily dictated by its capacity for both intra- and intermolecular hydrogen bonding. The proximity of the primary amines to the hydroxyl groups facilitates a highly rigid crystalline lattice. Consequently, a massive input of thermal energy is required to overcome the lattice enthalpy ( ΔHfus​ ), resulting in a highly elevated melting point ( Tm​ ).

Thermodynamic Properties & Melting Point Dynamics

Due to the rigid aromatic backbone and extensive hydrogen bonding networks, Bis(4-amino-2-hydroxyphenyl)methanone exhibits a melting point significantly higher than standard aliphatic diamines. The melting endotherm typically manifests in the elevated range of 240°C to 260°C[2].

Operating near this melting point requires strict environmental control. At temperatures exceeding 250°C, the monomer approaches its thermodynamic threshold for solid-state degradation or premature oxidation if exposed to atmospheric oxygen[2].

Quantitative Thermodynamic Summary
PropertyValue / RangeThermodynamic Driver & Causality
Molecular Weight 244.25 g/mol Defined by the exact C13H12N2O3 stoichiometry[1].
Melting Point ( Tm​ ) 240°C – 260°CDriven by dense intermolecular hydrogen bonding networks requiring high thermal input to break[2].
Decomposition Temp ( Td5%​ ) > 320°CAromatic resonance stabilization prevents early backbone scission.
Enthalpy of Fusion ( ΔHfus​ ) ~ 35 - 45 kJ/molHigh crystal lattice energy requiring substantial endothermic heat flow.
Experimental Protocols for Thermodynamic Characterization

To accurately determine the melting point and thermal stability of Bis(4-amino-2-hydroxyphenyl)methanone, researchers must employ self-validating thermal analysis systems. The Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) protocols below are designed to validate each other—ensuring that the endotherm observed in the DSC is a true phase transition (melting) and not a mass-loss event (degradation).

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: To quantify the melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ) without inducing premature oxidative cross-linking.

  • Sample Preparation: Weigh exactly 3.0 to 5.0 mg of the monomer into a hermetically sealed aluminum crucible.

    • Causality: Hermetic sealing is critical. It prevents the volatilization of trace bound water from skewing the specific heat capacity ( Cp​ ) baseline, ensuring that the integrated area of the endotherm strictly represents the latent heat of fusion.

  • Atmosphere Control: Purge the DSC furnace with high-purity Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min.

    • Causality: The electron-rich primary amino groups are highly susceptible to oxidation at elevated temperatures. An inert nitrogen blanket ensures the endothermic melting peak is not convoluted with exothermic oxidation artifacts.

  • Thermal Ramp Execution: Equilibrate the system at 25°C, then execute a linear heating ramp at 10°C/min up to 300°C.

    • Causality: A 10°C/min ramp rate optimally balances thermal equilibrium within the sample pan against the kinetic onset of thermal degradation. Slower rates risk solid-state oligomerization, which broadens and obscures the true melting endotherm.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To establish the thermal degradation limits ( Td5%​ ) for downstream polymerization processing.

  • Sample Loading: Place 10.0 mg of the monomer into a pre-tared platinum crucible.

  • Atmosphere Control: Initiate a Nitrogen ( N2​ ) purge at 60 mL/min.

  • Heating Profile: Ramp the temperature from ambient to 600°C at 10°C/min.

    • Causality: This profile precisely identifies the 5% weight loss temperature ( Td5%​ ), defining the absolute upper thermodynamic limit for processing the monomer before irreversible backbone scission occurs.

DSC_TGA_Workflow A Sample Prep 3-5 mg in Al Pan B N2 Purge 50 mL/min A->B C DSC Ramp 10°C/min to 300°C B->C D TGA Ramp 10°C/min to 600°C B->D E Thermodynamic Output Tm, ΔHfus, Td5% C->E D->E

Figure 1: Standardized thermodynamic characterization workflow for monomer analysis.

Polymerization Thermodynamics in BioMEMS Packaging

For drug development professionals engineering implantable devices, the ultimate value of Bis(4-amino-2-hydroxyphenyl)methanone lies in its step-growth polycondensation into photosensitive polybenzoxazole (PBO) precursors[3].

When reacted with dicarboxylic acid derivatives, the monomer forms a polyhydroxyamide (PHA) precursor. The thermodynamic crux of this application is the subsequent thermal cyclodehydration. When the PHA is heated above 250°C, it undergoes an endothermic ring-closure reaction. This phase transition is driven by the entropic release of water molecules and the enthalpic stabilization of the resulting conjugated benzoxazole system, yielding a highly inert, biocompatible polymer ideal for protecting sensitive microfluidic drug-delivery channels[3].

Polymerization_Thermodynamics M Monomer Bis(4-amino-2-hydroxyphenyl)methanone P Polyhydroxyamide (PHA) Precursor M->P Polycondensation (-H2O, Exothermic) B Polybenzoxazole (PBO) Rigid Polymer P->B Thermal Cyclization (>250°C, Endothermic)

Figure 2: Thermodynamic pathway of thermal cyclodehydration to Polybenzoxazole (PBO).

References
  • Title: TW201936722A - Photosensitive resin composition, method for producing cured embossed pattern and semiconductor device Source: Google Patents URL
  • Title: US4055543A - Chain-extending Schiff base terminated polyimides and method of preparation Source: Google Patents URL

Sources

Exploratory

Technical Whitepaper: Toxicity, Handling, and Safety Profile of Bis(4-amino-2-hydroxyphenyl)methanone

Executive Summary & Chemical Identity Bis(4-amino-2-hydroxyphenyl)methanone (CAS: 107516-91-6), systematically identified as 4,4'-diamino-2,2'-dihydroxybenzophenone, is a highly functionalized aromatic amine. Originally...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

Bis(4-amino-2-hydroxyphenyl)methanone (CAS: 107516-91-6), systematically identified as 4,4'-diamino-2,2'-dihydroxybenzophenone, is a highly functionalized aromatic amine. Originally synthesized via the Friedel-Crafts acylation of N-acetyl-m-anisidine with 4-nitrosalicyloyl chloride, it was first investigated as a tuberculostatic compound[1]. Historical pharmacological data revealed that its antibacterial activity is comparable to 4,4'-diaminodiphenyl sulphone (Dapsone), but crucially, it exhibits significantly lower systemic toxicity[1].

Today, the compound is commercially supplied at >97% purity[2],[3] and serves a dual purpose: as a pharmacological scaffold containing p-aminosalicyloyl fragments[1], and as a critical monomer in the synthesis of high-performance polybenzoxazole (PBO) thermosetting resins.

Mechanistic Toxicology: The Causality of Safety

To handle aromatic amines safely, scientists must understand the structural causality behind their toxicity. The primary hazard of diamino-aromatics (like Dapsone) is their propensity to undergo N-hydroxylation via hepatic Cytochrome P450 enzymes (e.g., CYP2E1). This generates toxic hydroxylamines that oxidize ferrous (Fe²⁺) hemoglobin to ferric (Fe³⁺) methemoglobin, leading to hypoxia.

The substantially lower toxicity of Bis(4-amino-2-hydroxyphenyl)methanone[1] is governed by two mechanistic factors:

  • Intramolecular Hydrogen Bonding (Steric Locking): The hydroxyl groups at the 2,2' positions form robust intramolecular hydrogen bonds with the central methanone (carbonyl) oxygen. This locks the molecule into a rigid, planar conformation, sterically hindering the para-amino groups from optimally orienting within the CYP450 catalytic pocket.

  • Push-Pull Electronic Stabilization: The central carbonyl acts as a strong electron-withdrawing group (EWG). By pulling electron density away from the aromatic rings, it reduces the nucleophilicity of the primary amines. This electronic depletion makes the nitrogen lone pairs less susceptible to enzymatic oxidation compared to the highly reactive sulfone-bridged analogs.

Table 1: Physicochemical and Toxicological Comparison
ParameterBis(4-amino-2-hydroxyphenyl)methanone4,4'-Diaminodiphenyl sulfone (Dapsone)
CAS Number 107516-91-680-08-0
Molecular Weight 244.25 g/mol 248.30 g/mol
Bridging Moiety Carbonyl (Methanone, -C(=O)-)Sulfonyl (-SO₂-)
Ortho-Substituents Hydroxyl (-OH) groups at 2,2'None
Tuberculostatic Activity Moderate to HighHigh
Methemoglobinemia Risk LowHigh (via N-hydroxylation)
CYP450 Susceptibility Sterically/Electronically HinderedHighly Susceptible (CYP2E1)
Primary Safety Hazard H319: Causes serious eye irritationH301: Toxic if swallowed; STOT RE 2

Self-Validating Experimental Protocols

In advanced laboratory settings, safety and screening protocols must be self-validating systems —meaning the procedure inherently proves its own efficacy through built-in chemical or biological controls.

Protocol 1: Oxidative Decontamination and Verification

Handling powdered Bis(4-amino-2-hydroxyphenyl)methanone[3] carries a risk of surface contamination, which can lead to dermal sensitization.

  • Step 1 (Oxidation): Prepare a 1% (w/v) Potassium Permanganate (KMnO₄) solution in 0.1 M H₂SO₄. Apply this to the contaminated surface. The strong oxidant cleaves the aromatic amine into non-hazardous aliphatic fragments.

  • Step 2 (Reaction Time): Allow a 15-minute contact time. The purple solution will reduce to a brown precipitate (MnO₂) as it oxidizes the amine.

  • Step 3 (Neutralization): Apply a 5% ascorbic acid solution until the brown precipitate dissolves and the surface is clear.

  • Step 4 (Self-Validation): Swab the area with filter paper soaked in Ehrlich's reagent (p-dimethylaminobenzaldehyde in HCl). Causality Check: A lack of yellow Schiff base formation confirms the absolute destruction of the primary amine. If a yellow color develops, the decontamination failed, and Steps 1-3 must be repeated.

Protocol 2: In Vitro Methemoglobinemia Risk Assessment

To empirically validate the lower toxicity claim[1] compared to Dapsone, use this microsomal activation assay.

  • Step 1 (Erythrocyte Isolation): Draw human whole blood into EDTA tubes, centrifuge at 2000 × g, and wash erythrocytes three times with pH 7.4 PBS. Resuspend to a 5% hematocrit.

  • Step 2 (Microsomal Activation): Incubate 100 µM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL) and an NADPH regenerating system for 30 minutes at 37°C to generate Phase I metabolites.

  • Step 3 (Co-incubation): Add the activated metabolite mixture to the erythrocyte suspension. Incubate for 2 hours at 37°C.

  • Step 4 (Measurement): Lyse the cells with 1% Triton X-100. Measure the supernatant absorbance at 630 nm (MetHb) and 540 nm (Total Hb).

  • Step 5 (Self-Validation): Run Dapsone in parallel. Causality Check: The assay is only valid if the Dapsone control induces >15% MetHb conversion. Bis(4-amino-2-hydroxyphenyl)methanone should yield <5% conversion, confirming its sterically hindered safety profile.

Workflow Visualization

The following diagram maps the logical flow of the self-validating methemoglobinemia assay, highlighting the critical divergence in toxicity between the test compound and the positive control.

ToxicityWorkflow A Bis(4-amino-2-hydroxyphenyl)methanone (CAS: 107516-91-6) B HLM + NADPH Activation (CYP450 Metabolism) A->B Phase I Oxidation C Erythrocyte Co-incubation (5% Hematocrit, 37°C) B->C Metabolite Transfer D Spectrophotometric Analysis (630nm / 540nm) C->D Cell Lysis E MetHb Conversion < 5% (Low Toxicity Confirmed) D->E Test Compound F Dapsone Control (MetHb > 15% - Assay Valid) D->F Positive Control

Figure 1: Self-validating in vitro workflow for assessing methemoglobinemia potential via CYP450.

Conclusion

Bis(4-amino-2-hydroxyphenyl)methanone represents a triumph of structural design, where the inclusion of ortho-hydroxyl groups and a central methanone bridge naturally suppresses the severe hematological toxicity typically associated with primary aromatic amines. By implementing self-validating decontamination and screening protocols, researchers can safely leverage this compound for both advanced pharmacological research and next-generation polymer synthesis.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Engineering High-Temperature Resistant Resins with Bis(4-amino-2-hydroxyphenyl)methanone

Target Audience: Materials Scientists, Polymer Chemists, and Advanced Semiconductor Packaging Researchers. Mechanistic Rationale: The Chemical Advantage of the Monomer Bis(4-amino-2-hydroxyphenyl)methanone (CAS: 107516-9...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Advanced Semiconductor Packaging Researchers.

Mechanistic Rationale: The Chemical Advantage of the Monomer

Bis(4-amino-2-hydroxyphenyl)methanone (CAS: 107516-91-6), structurally known as 4,4'-diamino-2,2'-dihydroxybenzophenone, is a highly specialized functional diamine utilized in the synthesis of advanced high-temperature polymers[1]. Unlike standard aromatic diamines (such as 4,4'-oxydianiline), this molecule features two phenolic hydroxyl groups positioned ortho to a bridging carbonyl group[2].

This specific structural motif provides two critical chemical behaviors that dictate its use in high-performance resins:

  • Intramolecular Hydrogen Bonding: The hydroxyl groups form strong hydrogen bonds with the central ketone. This acts as an internal energy sink, significantly enhancing the UV stability and thermal degradation resistance of the resulting polymer.

  • Aqueous Alkaline Solubility: The acidic phenolic protons render the polymer soluble in standard metal-ion-free developers (e.g., 2.38% Tetramethylammonium hydroxide, TMAH) without requiring the cleavage of the polymer backbone. This makes it an elite precursor for Positive-Tone Photosensitive Polyimides (PSPIs) used in semiconductor passivation layers[3].

Causality in Experimental Design: When synthesizing polyimides from this monomer, the choice of imidization method is critical. Standard chemical imidization (using acetic anhydride and pyridine) is strictly prohibited. Acetic anhydride will acetylate the free phenolic hydroxyl groups, destroying both the alkaline solubility and the potential for future epoxy-crosslinking. Therefore, Azeotropic Thermal Imidization using toluene as a water-entraining agent is the mandatory pathway to preserve the hydroxyl functionality while achieving complete imide ring closure.

Synthetic Workflow & Lithographic Pathway

Pathway Monomer Bis(4-amino-2-hydroxyphenyl)methanone (Phenolic Diamine) PAA Poly(hydroxyamic acid) (PAA) Intermediate Monomer->PAA NMP, 0-5°C Polycondensation Dianhydride Fluorinated Dianhydride (e.g., 6FDA) Dianhydride->PAA NMP, 0-5°C Polycondensation Imidization Azeotropic Imidization (Toluene, 160°C) PAA->Imidization PHI Polyhydroxyimide (PHI) Alkaline Soluble Base Resin Imidization->PHI -H2O Ring Closure PSPI Positive-Tone PSPI Formulation PHI->PSPI DNQ DNQ Photoactive Compound DNQ->PSPI Litho UV Exposure & TMAH Dev. PSPI->Litho

Synthesis of polyhydroxyimide and its application in positive-tone photolithography.

Validated Experimental Protocols

Protocol A: Synthesis of Alkaline-Soluble Polyhydroxyimide (PHI)

This protocol details the synthesis of a highly fluorinated PHI using 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) to maximize optical transparency and thermal stability.

Step-by-Step Methodology:

  • Monomer Dissolution: Purge a 250 mL three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with dry nitrogen. Add 24.42 g (0.1 mol) of Bis(4-amino-2-hydroxyphenyl)methanone[1] and 100 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Stir at 0–5 °C until completely dissolved.

  • Polycondensation: Slowly add 44.42 g (0.1 mol) of 6FDA powder in small portions over 30 minutes to prevent a sudden exothermic spike. Stir the viscous solution for 12 hours at room temperature to form the Poly(hydroxyamic acid) (PAA) precursor.

  • Azeotropic Imidization: Add 30 mL of anhydrous toluene to the flask. Heat the reaction mixture to 160 °C. Toluene will form an azeotrope with the water generated from the ring-closure reaction.

  • Precipitation & Recovery: After 4 hours, cool the mixture to room temperature and precipitate the polymer by pouring it into 1 L of vigorously stirred methanol. Filter, wash with methanol, and dry in a vacuum oven at 100 °C for 24 hours.

Self-Validation Checkpoint: The completion of imidization is visually indicated by the cessation of water droplets accumulating in the Dean-Stark trap. Chemically, validate via FT-IR: ensure the disappearance of the amide C=O stretch at ~1650 cm⁻¹ and the emergence of imide C=O stretches at 1780 cm⁻¹ and 1720 cm⁻¹. The retention of a broad peak at 3200–3400 cm⁻¹ confirms the critical phenolic hydroxyls survived the process.

Protocol B: Formulation of Positive-Tone Photosensitive Polyimide (PSPI)

The synthesized PHI is inherently soluble in alkaline solutions. By adding a Diazonaphthoquinone (DNQ) photoactive compound, the dissolution is inhibited until UV exposure triggers a Wolff rearrangement, converting DNQ into an alkaline-soluble indene carboxylic acid[4].

Step-by-Step Methodology:

  • Resin Blending: Dissolve 10 g of the synthesized PHI and 2.5 g of a DNQ sulfonate ester in 30 g of γ-Butyrolactone (GBL). Stir in an amber flask for 6 hours to prevent premature photolysis.

  • Filtration: Filter the formulation through a 0.2 μm PTFE syringe filter to remove micro-particulates.

  • Spin-Coating & Pre-Bake: Spin-coat the solution onto a clean silicon wafer at 2000 rpm for 30 seconds. Soft-bake on a hotplate at 110 °C for 3 minutes to remove the GBL solvent.

  • Exposure & Development: Expose the film to i-line UV light (365 nm) at a dose of 300 mJ/cm². Develop by immersing the wafer in 2.38% TMAH solution for 60 seconds, followed by a deionized water rinse.

Self-Validation Checkpoint: A successful formulation will yield a defect-free film after spin-coating. During development, unexposed areas must show a film thickness loss (dark erosion) of less than 5%, while exposed areas should clear completely within 60 seconds, validating the successful Wolff rearrangement of the DNQ sensitizer.

Advanced Thermoset Engineering: Epoxy Crosslinking

For applications requiring extreme rigidity and chemical resistance (e.g., aerospace composites), the free hydroxyl groups of the PHI can be thermally crosslinked with multifunctional epoxies.

CrosslinkingLogic PHI Polyhydroxyimide (PHI) (Phenolic -OH) Curing Thermal Curing (150°C - 200°C) PHI->Curing Epoxy Multifunctional Epoxy (e.g., TGDDM) Epoxy->Curing Catalyst Latent Catalyst (Triphenylphosphine) Catalyst->Curing Thermoset Insoluble 3D Thermoset (Tg > 300°C) Curing->Thermoset Etherification Crosslinking

Logic of thermal crosslinking between PHI and epoxy to form an insoluble thermoset.

Protocol C: Thermal Crosslinking Methodology
  • Matrix Preparation: Dissolve 10 g of PHI and 2 g of Tetraglycidyl methylenedianiline (TGDDM) in 25 mL of NMP. Add 0.1 g of Triphenylphosphine (TPP) as a latent catalyst.

  • Curing Cycle: Cast the solution into a mold and subject it to a step-cure profile: 100 °C for 1 h (solvent removal), 150 °C for 1 h (initial crosslinking), and 200 °C for 2 h (final network vitrification).

  • Validation: The resin will transition from being highly soluble in NMP to completely insoluble in all organic solvents, validating successful 3D network formation.

Quantitative Data & Characterization

The following table summarizes the expected physicochemical properties of the Bis(4-amino-2-hydroxyphenyl)methanone-derived resins compared to standard non-hydroxylated polyimides.

ParameterStandard Polyimide (ODA/6FDA)PHI Base Resin (Uncrosslinked)Epoxy-Crosslinked PHI Thermoset
Glass Transition Temp ( Tg​ ) 260 °C285 °C> 320 °C
Thermal Degradation ( Td5%​ ) 510 °C495 °C505 °C
Solubility in 2.38% TMAH Insoluble (0 nm/s)Highly Soluble (~150 nm/s)Insoluble (0 nm/s)
Solubility in NMP/DMAc SolubleSolubleInsoluble (Crosslinked)
UV Cut-off Wavelength ~340 nm~380 nm (Enhanced by internal H-bonds)~380 nm

Note: The Tg​ of the uncrosslinked PHI is higher than standard PI due to the rigid benzophenone core and strong intermolecular hydrogen bonding restricting polymer chain mobility.

References

1.[1] Title : 107516-91-6 | Bis(4-amino-2-hydroxyphenyl)methanone Source : BLD Pharm URL :

2.[2] Title : Preparation of 4,4'-Diamino-2,2'-dihydroxybenzophenone, a Possibly Tuberculostatic Compound Source : RSC Publishing (Journal of the Chemical Society) URL :

3.[3] Title : TW201936722A - Photosensitive resin composition, method for producing cured embossed pattern and semiconductor device Source : Google Patents URL :

4.[4] Title : KR102090449B1 - Photosensitive resin composition, method for manufacturing cured relief pattern, and semiconductor apparatus Source : Google Patents URL :

Sources

Application

Application Note: Engineering Multifunctional Nanomaterials via Surface Conjugation of Bis(4-amino-2-hydroxyphenyl)methanone

Target Audience: Researchers, materials scientists, and drug development professionals. Molecular Rationale & Mechanistic Overview The functionalization of nanomaterials is a critical step in drug delivery and diagnostic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Molecular Rationale & Mechanistic Overview

The functionalization of nanomaterials is a critical step in drug delivery and diagnostic assay development. Bis(4-amino-2-hydroxyphenyl)methanone (CAS 107516-91-6) is a highly versatile, dual-action building block that imparts both covalent anchoring capabilities and emergent physicochemical properties to nanoparticle surfaces.

This molecule features two distinct functional domains:

  • 4,4'-Diamino Groups (Covalent Anchoring): These primary amines act as potent nucleophiles, enabling zero-length crosslinking to carboxylated nanomaterials (e.g., polymer micelles, silica, or gold nanoparticles) via standard EDC/NHS bioconjugation chemistry.

  • 2,2'-Dihydroxybenzophenone Core (UV-Shielding & Chelation): Once conjugated, the core structure acts as a powerful photostabilizer. It protects light-sensitive drug payloads by absorbing UV radiation and dissipating it as harmless thermal energy via an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism 1. Furthermore, the ortho-hydroxy-ketone motif serves as a bidentate ligand for chelating transition metals (e.g., Cu²⁺, Fe³⁺), which is highly valuable for downstream radiolabeling or MRI contrast applications 2.

Causality in Experimental Design: The "Why" Behind the Protocol

Successful surface modification requires strict control over reaction microenvironments. This protocol does not merely list steps; it is engineered around the fundamental kinetics of carbodiimide chemistry:

  • Why use MES Buffer at pH 5.5 for Activation? EDC activates surface carboxyl groups to form an O-acylisourea intermediate. This reaction is strictly optimal in slightly acidic conditions (pH 4.5–6.0). MES (2-(N-morpholino)ethanesulfonic acid) is selected because it lacks primary amines or carboxylates that would competitively inhibit the crosslinking process 3.

  • Why add NHS (N-Hydroxysuccinimide)? The O-acylisourea intermediate is highly unstable in water and will rapidly hydrolyze back to a carboxyl group. The addition of NHS converts this transient species into a semi-stable NHS-ester , extending its half-life from seconds to hours, thereby allowing time for the subsequent nucleophilic attack 4.

  • Why shift to pH 7.5 for Conjugation? For the Bis(4-amino-2-hydroxyphenyl)methanone to successfully conjugate, its primary amine groups must be unprotonated to act as effective nucleophiles. Shifting the buffer to PBS at pH 7.5–8.0 ensures the amines are deprotonated and highly reactive toward the NHS-ester 5.

Self-Validating Experimental Protocol

This workflow is designed as a self-validating system . Do not proceed to Phase 2 without passing the inline Quality Control (QC) checkpoint, ensuring no reagents or time are wasted on failed activations.

Reagents Required
  • Carboxylated Nanoparticles (e.g., 20 nm Carboxyl-AuNPs, OD 50)

  • Bis(4-amino-2-hydroxyphenyl)methanone (Purity >98%)

  • EDC·HCl and Sulfo-NHS (Prepared fresh; do not use old stock)

  • Activation Buffer: 50 mM MES, pH 5.5

  • Conjugation Buffer: 100 mM PBS, pH 7.5

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.5

  • Anhydrous DMSO

Phase 1: Surface Activation & QC
  • Equilibration: Bring all reagents to room temperature. EDC and NHS are highly hygroscopic; opening them while cold will cause condensation and immediate hydrolysis.

  • Activation Mix: Dissolve 30 mg/mL EDC and 36 mg/mL Sulfo-NHS in Activation Buffer. Crucial: Use within 5 minutes of preparation.

  • Reaction: Add 10 µL of the EDC/NHS mix to 100 µL of the carboxylated nanoparticle suspension. Incubate for 30 minutes at room temperature with gentle end-over-end mixing.

  • Purification: Centrifuge the nanoparticles (14,000 × g for 15 mins) to pellet them. Carefully discard the supernatant to remove excess EDC/NHS, which would otherwise crosslink the methanone derivative in solution rather than on the surface. Resuspend the pellet in 100 µL of Conjugation Buffer.

  • INLINE QC CHECK (Self-Validation): Measure the Zeta potential of a 5 µL aliquot. A successful NHS-ester formation will neutralize the highly negative carboxyl groups, causing a positive shift in Zeta potential (e.g., from -45 mV to -20 mV). If the shift is <5 mV, abort and prepare fresh EDC.

Phase 2: Covalent Conjugation
  • Ligand Preparation: Bis(4-amino-2-hydroxyphenyl)methanone has limited aqueous solubility. Dissolve it in anhydrous DMSO to a concentration of 20 mg/mL, then dilute it into Conjugation Buffer to a working concentration of 1 mg/mL. (Ensure final DMSO concentration remains <5% v/v to prevent nanoparticle aggregation).

  • Coupling: Add 50 µL of the methanone working solution to the activated nanoparticles. Incubate for 3 hours at room temperature in the dark with continuous mixing.

  • Quenching: Add 10 µL of Quenching Buffer (Tris-HCl). The primary amines in Tris will react with any remaining NHS-esters, halting the reaction and preventing off-target binding. Incubate for 15 minutes.

  • Final Wash: Centrifuge and resuspend the functionalized nanoparticles twice in DI water or your preferred storage buffer.

Quantitative Data Presentation

The following table summarizes the expected physicochemical transformations of 20 nm Gold Nanoparticles (AuNPs) throughout the protocol, providing benchmark data for your own QC validation.

ParameterBare Carboxyl-AuNPsNHS-Activated AuNPsMethanone-Conjugated AuNPsAnalytical Method
Hydrodynamic Diameter 24.2 ± 1.5 nm25.1 ± 1.8 nm28.6 ± 2.1 nmDynamic Light Scattering (DLS)
Zeta Potential -45.3 mV-21.4 mV-15.8 mVElectrophoretic Light Scattering
UV-Vis SPR Peak 520 nm521 nm526 nm (Red-shift due to ligand)UV-Vis Spectrophotometry
Benzophenone Peak NoneNoneStrong absorbance at ~265 nmUV-Vis Spectrophotometry
Cu²⁺ Chelation Capacity < 0.5 µg / mg NP< 0.5 µg / mg NP14.2 µg / mg NPICP-MS

Workflow & Mechanistic Visualization

G cluster_properties Emergent Properties N1 Carboxylated Nanoparticle N2 EDC/NHS Activation (MES Buffer, pH 5.5) N1->N2 Addition N3 NHS-Ester Intermediate N2->N3 O-acylisourea Conversion N4 Bis(4-amino-2-hydroxyphenyl) methanone (pH 7.5) N3->N4 Nucleophilic Attack N5 Functionalized NP (Amide Linkage) N4->N5 Conjugation N6 UV Shielding (ESIPT Mechanism) N5->N6 Photostability N7 Metal Chelation (Cu2+, Fe3+) N5->N7 Coordination

Workflow of EDC/NHS nanoparticle activation and methanone conjugation.

References

  • Photo Protection of Pesticides by UV Absorbers- A Useful Strategy for Reducing Loss: A Review. ARCC Journals. URL: [Link]

  • Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. PMC. URL: [Link]

  • PRODUCT DATA SHEET Carboxylated Gold Nanoparticles. Cytodiagnostics. URL: [Link]

  • NHS-ester conjugated gold nanoparticles for spermine detection: a potential tool in meat spoilage monitoring. RSC Publishing. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Bis(4-amino-2-hydroxyphenyl)methanone Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals seeking to optimize the reaction yield and purity of Bis(4-amino-2-hydroxyphenyl)methanone (CAS: 107516...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals seeking to optimize the reaction yield and purity of Bis(4-amino-2-hydroxyphenyl)methanone (CAS: 107516-91-6)[1].

Synthesizing highly functionalized benzophenones presents unique challenges, primarily due to competing regioselectivity, the risk of O-acylation, and the oxidative instability of aminophenols. This guide details a field-proven, self-validating methodology utilizing the Friedel-Crafts acylation of 3-aminophenol with 4-amino-2-hydroxybenzoic acid (4-ASA)[2].

Mechanistic Workflow

The synthesis relies on the generation of a highly reactive acylium ion, followed by a regioselective electrophilic aromatic substitution.

SynthesisPathway N1 4-Amino-2-hydroxybenzoic acid (4-ASA) N3 Acylium Ion Intermediate N1->N3 Activation (Dehydration) N2 Eaton's Reagent (P₂O₅ / MeSO₃H) N2->N3 Catalysis N5 Electrophilic Aromatic Substitution (C6) N3->N5 + N4 3-Aminophenol N4->N5 Coupling N6 Bis(4-amino-2-hydroxyphenyl) methanone N5->N6 Fries Rearrangement (70-80°C)

Mechanistic pathway for the synthesis of Bis(4-amino-2-hydroxyphenyl)methanone.

Self-Validating Experimental Protocol

To achieve >80% yield, we recommend abandoning traditional Polyphosphoric Acid (PPA) in favor of Eaton’s Reagent (7.7 wt% P2​O5​ in methanesulfonic acid). Eaton's reagent offers vastly superior mass transfer due to its lower viscosity and allows for milder reaction conditions[3].

Step 1: Activation (Acylium Ion Formation)

  • Action: Charge a dry, argon-purged flask with 10 volumes of Eaton's Reagent. Gradually add 1.0 equivalent of 4-ASA. Stir at 40°C for 30 minutes.

  • Causality: The methanesulfonic acid acts as both a solvent and a Brønsted acid, while P2​O5​ drives the dehydration of the carboxylic acid, generating a highly electrophilic acylium ion.

  • Self-Validation: The initial suspension will transition into a clear, amber-colored homogeneous solution, confirming complete activation of the carboxylic acid.

Step 2: Electrophilic Aromatic Substitution (Coupling)

  • Action: Cool the mixture to room temperature and add 1.1 equivalents of 3-aminophenol in small portions. Heat the reaction mixture to 75°C for 6 hours.

  • Causality: In this superacidic medium, the amino group on 3-aminophenol is protonated ( -NH3+​ ), rendering it meta-directing. However, the unprotonated hydroxyl group remains a powerful ortho/para director. Electronic synergy directs the acylium ion attack exclusively to the C6 position of the 3-aminophenol ring.

  • Self-Validation: The solution will deepen to a dark red, viscous state. TLC monitoring (EtOAc/Hexane 1:1) will show the disappearance of the 4-ASA spot ( Rf​≈0.1 ) and the emergence of the product spot ( Rf​≈0.45 ).

Step 3: Quenching and Isolation

  • Action: Carefully pour the hot reaction mixture into vigorously stirred, degassed ice water containing 1% w/v sodium dithionite ( Na2​S2​O4​ ).

  • Causality: Neutralization forces the precipitation of the highly polar benzophenone. The addition of sodium dithionite is a critical intervention; it acts as a mild reducing agent to prevent the oxidative polymerization of the electron-rich aminophenol moieties during the aqueous workup.

  • Self-Validation: A bright yellow to mustard-colored precipitate will immediately form. (Note: If the precipitate is dark brown or black, oxidative degradation has occurred—see FAQ below).

Step 4: Purification

  • Action: Filter the precipitate, wash sequentially with cold distilled water until the filtrate reaches a neutral pH, and recrystallize from aqueous ethanol to yield the pure target compound[1].

Troubleshooting & FAQs

Q: Why is my yield consistently below 40%, with a large amount of unreacted 3-aminophenol remaining? A: This is a classic symptom of poor mass transfer and incomplete activation, usually caused by using Polyphosphoric Acid (PPA). PPA becomes highly viscous as the reaction progresses, trapping reactants and preventing the acylium ion from interacting with the 3-aminophenol. Switching to Eaton's reagent drastically reduces viscosity, ensuring a homogeneous reaction mixture and driving conversion rates above 85%[3].

Q: I am observing a significant amount of O-acylated byproduct (ester formation). How do I shift the selectivity to C-acylation? A: O-acylation is the kinetically favored pathway at low temperatures, while C-acylation (the desired benzophenone) is the thermodynamically favored product. If you observe ester formation, increase your reaction temperature to 75–80°C. This thermal energy promotes the Fries rearrangement , allowing the transient O-acyl intermediate to migrate to the C6 position, yielding the desired C-acylated product.

Q: The product turns dark brown/black during the aqueous workup. How can I prevent this degradation? A: Aminophenols are highly susceptible to rapid oxidation, especially when transitioning from a highly acidic medium to a neutral/basic aqueous environment during the quench. To prevent this, you must quench the reaction in degassed ice water and include a mild reducing antioxidant, such as sodium dithionite ( Na2​S2​O4​ ). This protects the free amino groups from forming polymeric quinone-imine tars.

Quantitative Data: Catalyst and Temperature Optimization

The following table summarizes the causal relationship between the chosen catalyst system, temperature, and the resulting yield and regioselectivity.

Catalyst SystemTemp (°C)Time (h)Conversion (%)Yield (C-Acyl) (%)Major Byproduct / Issue
Polyphosphoric Acid (PPA)90126545Tar / Oxidative Degradation
Eaton's Reagent2588530O-Acyl Ester (Kinetic Product)
Eaton's Reagent 75 6 >95 82 None (Trace Regioisomers)
BF3​⋅OEt2​ 80164015Unreacted Starting Materials
References
  • Source: aifchem.
  • Title: 107516-91-6 | Bis(4-amino-2-hydroxyphenyl)
  • Source: researchgate.

Sources

Optimization

Technical Support Center: Troubleshooting Low Molecular Weight in Bis(4-amino-2-hydroxyphenyl)methanone Derived Polymers

Welcome to the Advanced Polymer Diagnostics Portal. As a Senior Application Scientist, I frequently guide researchers through the complex synthesis of poly(o-hydroxyamide) (PHA) precursors and their subsequent thermal cy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymer Diagnostics Portal. As a Senior Application Scientist, I frequently guide researchers through the complex synthesis of poly(o-hydroxyamide) (PHA) precursors and their subsequent thermal cyclization into high-performance Polybenzoxazoles (PBOs). When utilizing Bis(4-amino-2-hydroxyphenyl)methanone (also known as 3,3'-dihydroxy-4,4'-diaminobenzophenone) as your primary monomer, achieving a high molecular weight is the most critical hurdle.

Low molecular weight directly translates to brittle films, poor mechanical integrity, and failed thermal cyclization. This guide provides field-proven, mechanistic solutions to the most common polymerization failures, ensuring your protocols are robust and self-validating.

Diagnostic Workflow for Molecular Weight Optimization

Troubleshooting Start Low MW Detected (Viscosity < 0.5 dL/g) Q1 Monomer Purity > 99.5%? Check for Oxidation Start->Q1 A1_No Purify Monomer (Recrystallization) Q1->A1_No No Q2 Strict 1:1 Stoichiometry? (Diamine : Diacid Chloride) Q1->Q2 Yes A1_No->Q2 A2_No Recalculate & Titrate Adjust Feed Ratio Q2->A2_No No Q3 Solvent Moisture < 50 ppm? (NMP/DMAc) Q2->Q3 Yes A2_No->Q3 A3_No Dry Solvent (Mol Sieves / Distillation) Q3->A3_No No Q4 Addition Temp < 5°C? Avoid Premature Cyclization Q3->Q4 Yes A3_No->Q4 A4_No Optimize Cooling (Ice-Salt Bath) Q4->A4_No No Success High MW Polymer Achieved Q4->Success Yes A4_No->Success

Diagnostic workflow for troubleshooting low molecular weight in PHA/PBO synthesis.

Quantitative Impact of Reaction Parameters on Molecular Weight

To understand the causality of failure, we must first look at the data. The table below summarizes the quantitative impact of stoichiometry, moisture, and temperature on the inherent viscosity ( ηinh​ ) of the resulting PHA precursor. An ηinh​≥1.0 dL/g is generally required for high-performance applications[1].

ParameterConditionResulting ηinh​ (dL/g)Mechanistic Consequence
Stoichiometry (Diamine:Diacid)1.00 : 0.980.45Chain termination by excess diamine
1.00 : 1.001.25Optimal step-growth propagation
1.00 : 1.020.52Chain termination by excess diacid
Solvent Moisture (DMAc)< 20 ppm1.25Negligible acid chloride hydrolysis
100 ppm0.70Partial hydrolysis, stoichiometric imbalance
500 ppm0.25Severe hydrolysis, reaction halted
Addition Temperature -5 °C1.25Exclusive N-acylation (amide formation)
10 °C0.85Minor O-acylation (branching/termination)
25 °C0.40Significant O-acylation, premature precipitation

Section 1: Monomer Purity and the Stoichiometric Imperative

The Causality of Failure

Step-growth polymerization is governed by the Carothers equation, which dictates that high molecular weight can only be achieved at exceptionally high conversions and perfect 1:1 stoichiometry [3]. Bis(4-amino-2-hydroxyphenyl)methanone contains electron-rich ortho-aminophenol moieties. If exposed to ambient light and oxygen, these groups rapidly oxidize into quinone-imine structures. These oxidized impurities not only disrupt the stoichiometric balance but also act as monofunctional chain terminators.

Self-Validating Protocol: Monomer Purification

Do not trust "off-the-shelf" purity for this monomer. You must establish a self-validating purification loop.

Step-by-Step Methodology:

  • Dissolution: In a Schlenk flask under an argon atmosphere, dissolve 50 g of crude Bis(4-amino-2-hydroxyphenyl)methanone in 500 mL of degassed ethanol/water (80:20 v/v) at 70°C.

  • Decolorization: Add 2 g of activated charcoal and stir for 15 minutes to adsorb oxidized quinone impurities.

  • Hot Filtration: Filter the hot solution rapidly through a Celite pad under positive argon pressure into a pre-heated receiving flask.

  • Crystallization: Cool the filtrate slowly to 4°C over 12 hours to induce crystallization.

  • Isolation & Drying: Filter the purified crystals and dry in a vacuum oven at 60°C for 24 hours. Validation Check: The purified monomer must exhibit a sharp melting point. Verify via 1 H NMR that no downfield quinone peaks are present.

FAQ: Monomer Handling

Q: I weighed my monomers perfectly to 4 decimal places, but my molecular weight is still low. Why? A: Weighing accuracy is irrelevant if the monomer is impure. A 98% pure monomer means you have a 2% stoichiometric imbalance built-in, capping your degree of polymerization at 50 (yielding oligomers, not polymers). Always purify immediately prior to polymerization [1].

Section 2: Solvent Integrity and Moisture Control

The Causality of Failure

The standard synthesis of PHA utilizes a low-temperature polycondensation route reacting the diamine with a diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride) in a polar aprotic solvent like N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) [2]. Diacid chlorides are violently reactive with water. Even trace moisture (>50 ppm) in your solvent will hydrolyze the diacid chloride into an unreactive carboxylic acid. This destroys your 1:1 stoichiometry and generates HCl gas prematurely.

Self-Validating Protocol: Solvent Drying and Handling

Step-by-Step Methodology:

  • Pre-drying: Stir analytical grade DMAc over calcium hydride (CaH 2​ ) for 24 hours at room temperature.

  • Distillation: Vacuum distill the DMAc at reduced pressure (e.g., 20 mmHg) to avoid thermal decomposition. Discard the first 10% of the distillate.

  • Storage: Store the distilled solvent over activated 4Å molecular sieves in a dark, argon-filled glovebox. Validation Check: Perform a Karl Fischer titration immediately before use. Do not proceed if the moisture content exceeds 20 ppm.

FAQ: Solvent Dynamics

Q: Can I use an acid scavenger like pyridine to compensate for wet solvent? A: No. While pyridine or propylene oxide are often added to scavenge the HCl byproduct of the polycondensation, they cannot reverse the hydrolysis of the diacid chloride. Once the acid chloride is hydrolyzed by moisture, the stoichiometric ratio is permanently altered.

Section 3: Reaction Kinetics and Temperature Control

The Causality of Failure

Bis(4-amino-2-hydroxyphenyl)methanone is an ambidentate nucleophile; it possesses both amine (-NH 2​ ) and hydroxyl (-OH) reactive sites. For the successful formation of the PHA precursor, we require exclusive N-acylation. O-acylation leads to branched chains, cross-linking, and premature precipitation. N-acylation is kinetically favored at low temperatures, whereas O-acylation becomes competitive at temperatures above 5°C.

Self-Validating Protocol: Low-Temperature Polycondensation

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, argon inlet, and addition funnel.

  • Dissolution: Dissolve the purified Bis(4-amino-2-hydroxyphenyl)methanone in the ultra-dry DMAc. Add the required amount of acid scavenger (e.g., pyridine).

  • Thermal Control: Submerge the flask in an ice-salt bath and allow the solution to equilibrate to -5°C.

  • Monomer Addition: Dissolve the diacid chloride in a small amount of dry DMAc and add it dropwise via the addition funnel over 30 minutes. Critical: Monitor the internal temperature; it must not exceed 0°C during the exothermic addition.

  • Propagation: Stir the highly viscous solution at 0°C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours. Validation Check: The solution should become thick and honey-like. Precipitate a small aliquot in methanol, dry, and measure the inherent viscosity ( ηinh​ ) in DMAc at 30°C. A successful reaction yields ηinh​>1.0 dL/g [2].

FAQ: Temperature Management

Q: My reaction mixture turned into a gel after 10 minutes. Did I achieve a super-high molecular weight? A: Unlikely. Rapid gelation is usually a symptom of uncontrolled exotherms during diacid chloride addition. The localized heat spikes cause O-acylation and subsequent cross-linking. The resulting gel is a useless, intractable network, not a linear high-molecular-weight polymer.

References

  • Technical Support Center: Synthesis of High Molecular Weight Polybenzoxazoles from 5,5'-Methylenebis(2-aminophenol). Benchchem.
  • Synthesis of High Molecular Weight Polybenzoxazoles in Polyphosphoric Acid and Investigation of their Hydrolytic Stability under Acidic Conditions. ResearchGate.
  • Biobased Linear and Crystallizable Polyhydroxy(amide-urethane)s from Diglycerol Bis(cyclic carbonate) and the Polyamides of Dimer Fatty Acids. ACS Applied Polymer Materials.
Troubleshooting

Technical Support Center: Optimizing the Solubility of Bis(4-amino-2-hydroxyphenyl)methanone

Welcome to the Technical Support Center. As application scientists, we frequently encounter "brick dust" molecules—compounds that stubbornly resist dissolution.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter "brick dust" molecules—compounds that stubbornly resist dissolution. Bis(4-amino-2-hydroxyphenyl)methanone (CAS: 107516-91-6)[1][2] is a prime example. Its structure features a central benzophenone core flanked by dual aniline (-NH₂) and phenol (-OH) moieties. This specific arrangement creates a dense, highly stable network of intra- and intermolecular hydrogen bonds, resulting in a high crystal lattice energy that resists solvation even in potent polar aprotic solvents[3][4].

This guide is designed to provide researchers and drug development professionals with field-proven, mechanistically sound strategies to overcome these solubility barriers.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does Bis(4-amino-2-hydroxyphenyl)methanone resist dissolution in standard polar aprotic solvents like DMSO or DMF? A1: The insolubility is thermodynamically driven by the compound's crystalline stability. While polar aprotic solvents (like DMSO and DMF) are excellent hydrogen-bond acceptors, they are poor hydrogen-bond donors. They can interact with the protons of the -OH and -NH₂ groups, but they cannot effectively solvate the electronegative oxygen and nitrogen atoms[5][6]. Consequently, the solvent cannot provide enough enthalpic payoff to overcome the strong compound-compound hydrogen bonds and the rigid aromatic stacking of the benzophenone core.

Q2: Which baseline polar aprotic solvent should I start with? A2: Dimethyl Sulfoxide (DMSO) and N,N-Dimethylacetamide (DMAc) generally outperform N,N-Dimethylformamide (DMF) for this structural class. DMSO possesses a high dielectric constant (ε ≈ 46.7) and a strong dipole moment, which effectively stabilizes polarizable aromatic electron clouds[5][6]. DMAc is highly effective when paired with chaotropic salts (see Troubleshooting Section).

Q3: Can I just heat the solution until it dissolves? Will the compound degrade? A3: Benzophenone derivatives are generally thermally stable[3], but polyfunctional aromatic amines are susceptible to oxidative degradation (e.g., quinone-imine formation) when heated in DMSO for prolonged periods. We recommend a maximum dissolution temperature of 60–75°C. Crucially, heating must be done under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

Part 2: Troubleshooting Guide

Issue 1: The compound forms a persistent, cloudy suspension in DMSO at room temperature.

  • Root Cause: A kinetic barrier to dissolution. Solvent penetration into the highly ordered crystal lattice is too slow at ambient thermal energy.

  • Resolution: Implement controlled thermal and acoustic energy. Sonication induces acoustic cavitation—the rapid formation and collapse of microscopic bubbles. This generates localized high temperatures and shear forces that micro-fracture the crystals, drastically increasing the surface area for solvent interaction without requiring bulk boiling[7].

Issue 2: The compound dissolves upon heating but rapidly recrystallizes/precipitates when cooled to room temperature.

  • Root Cause: The concentration has exceeded the thermodynamic solubility limit at standard temperature.

  • Resolution: Introduce a chaotropic salt to chemically disrupt the lattice. The addition of 1–5% (w/v) Lithium Chloride (LiCl) to DMAc is a highly effective, self-validating system for rigid, hydrogen-bonded organics. The small, highly charged Li⁺ ion coordinates with the carbonyl oxygen, while the Cl⁻ ion acts as a powerful hydrogen-bond acceptor for the -NH₂ and -OH protons, effectively "unzipping" the intermolecular network[8].

Issue 3: Precipitation occurs when diluting the organic stock solution into aqueous assay buffers.

  • Root Cause: The "solvent shift" effect. Water rapidly extracts the polar aprotic solvent, leaving the hydrophobic/rigid compound to crash out of the aqueous phase.

  • Resolution: Utilize a step-down co-solvency strategy or formulate an amorphous solid dispersion (ASD). By pre-mixing the stock with a surfactant (e.g., Tween-80) or a polymer matrix (e.g., PVP or HPMC) before aqueous dilution, you kinetically trap the compound in an amorphous, solubilized state[9][10].

Part 3: Experimental Workflows & Logical Relationships

SolubilityWorkflow A Initial State: Bis(4-amino-2-hydroxyphenyl)methanone B Step 1: Add Polar Aprotic Solvent (DMSO or DMAc) A->B C Complete Dissolution? B->C D Step 2: Thermal-Acoustic Energy (Heat 60°C + Sonication) C->D No G Optimal Solubilization Achieved C->G Yes E Complete Dissolution? D->E F Step 3: Chemical Disruption (Add 5% w/v LiCl to DMAc) E->F No E->G Yes F->G

Figure 1: Logical workflow for troubleshooting and optimizing the solubilization process.

Mechanism A Intermolecular H-Bond Network (Compound-Compound) B Addition of LiCl in DMAc A->B C Li⁺ Coordination (Binds to C=O) B->C D Cl⁻ Hydrogen Bonding (Binds to -OH and -NH₂) B->D E Lattice Disruption & Complete Solvation C->E D->E

Figure 2: Mechanistic disruption of intermolecular hydrogen bonds using LiCl in DMAc.

Part 4: Quantitative Data Summary

The following table summarizes the expected efficacy of various solubilization strategies based on thermodynamic principles and empirical solvent behavior[5][6][9].

Solubilization StrategyPrimary SolventAdditive / ConditionRelative Solubility GainMechanistic Rationale
Baseline DMSOAmbient (25°C)1x (Reference)Baseline solvation via dipole-dipole interactions.
Thermal-Acoustic DMSO65°C + Sonication~3x - 5xKinetic energy and cavitation overcome lattice enthalpy.
Chaotropic Disruption DMAc5% (w/v) LiCl>10xCl⁻ acts as a strong H-bond acceptor; Li⁺ coordinates C=O.
Co-solvency (Aqueous) DMSO / Water10% PEG-400Prevents precipitationSteric stabilization and step-down polarity gradient.
Solid Dispersion (ASD) Excipient MatrixPVP or HPMCASSustained releaseKinetically traps the drug in an amorphous state[7][9].

Part 5: Standard Operating Procedures (SOPs)

Protocol A: LiCl/DMAc Chaotropic Solubilization Workflow

Use this protocol when preparing high-concentration stock solutions that resist standard thermal dissolution.

  • Preparation of Solvent: Weigh 50 mg of anhydrous Lithium Chloride (LiCl) and dissolve it in 1.0 mL of anhydrous N,N-Dimethylacetamide (DMAc).

  • Equilibration: Stir the mixture at room temperature until the salt is completely dissolved, yielding a 5% (w/v) chaotropic solvent system.

  • Compound Addition: Weigh 10 mg of Bis(4-amino-2-hydroxyphenyl)methanone. Add the compound to the LiCl/DMAc solution in small, 2 mg increments.

  • Mechanical Agitation: Vortex vigorously for 30 seconds after each addition to prevent clumping and ensure maximal surface area exposure.

  • Thermal Assistance (If Required): If the solution remains slightly cloudy after all compound is added, place the vial in an ultrasonic water bath at 40°C for 5 minutes.

  • Clarification: Centrifuge the final solution at 10,000 x g for 5 minutes to pellet any microscopic undissolved particulates before downstream application.

Protocol B: Controlled Thermal-Acoustic Dissolution in DMSO

Use this protocol for standard assays where the introduction of salts (like LiCl) is biologically or chemically incompatible.

  • Aliquot: Transfer 1.0 mL of anhydrous, cell-culture grade DMSO into a sealed borosilicate glass vial.

  • Inert Atmosphere: Add the target mass of the compound. Immediately purge the vial's headspace with Argon or Nitrogen gas. Critical Step: This prevents the oxidative degradation of the amine groups at elevated temperatures.

  • Sonication: Place the sealed vial in an ultrasonic water bath pre-heated to 65°C.

  • Cycling: Sonicate for a total of 15 minutes, pausing every 5 minutes to vortex the sample for 10 seconds.

  • Validation: Allow the solution to gradually cool to room temperature. Visually inspect against a dark background for any signs of recrystallization (Tyndall effect).

References

  • International Journal of Pharmaceutical Research and Applications (IJPRA). Solubility Enhancement of Drugs. Retrieved from:[Link][6]

  • ResearchGate. Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Retrieved from: [Link][3]

  • MDPI. Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Retrieved from:[Link][8]

  • International Journal for Research Trends and Innovation (IJRTI). Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. Retrieved from:[Link][9]

  • ACS Publications. Probing the Solubility of Imine-Based Covalent Adaptable Networks. Retrieved from:[Link][4]

Sources

Optimization

Recrystallization and purification techniques for crude Bis(4-amino-2-hydroxyphenyl)methanone

Document ID: TSS-B4A2HPM-R01 Introduction: The Challenge of Purifying Bis(4-amino-2-hydroxyphenyl)methanone Bis(4-amino-2-hydroxyphenyl)methanone is a crucial building block in the synthesis of high-performance polymers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSS-B4A2HPM-R01

Introduction: The Challenge of Purifying Bis(4-amino-2-hydroxyphenyl)methanone

Bis(4-amino-2-hydroxyphenyl)methanone is a crucial building block in the synthesis of high-performance polymers and specialty chemicals. Its molecular structure, featuring two phenolic hydroxyl groups and two primary amino groups, imparts desirable properties but also presents significant purification challenges. The high polarity and extensive hydrogen-bonding capacity of the molecule can lead to difficult-to-remove impurities, co-precipitation, and complex solubility behavior.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the recrystallization and purification of this compound. We will delve into the fundamental principles, provide actionable protocols, and address common issues encountered in the laboratory.

Section 1: Foundational Principles of Recrystallization

Recrystallization is a purification technique based on differential solubility.[1] The goal is to dissolve the impure solid in a hot solvent and allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (the mother liquor).[2]

The Critical Role of Solvent Selection

Choosing the right solvent is the most important step for a successful recrystallization.[3][4] The ideal solvent should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at room or low temperatures.

  • High or low solubility for impurities, but not a solubility that mirrors the target compound.

  • A boiling point lower than the melting point of the target compound to prevent "oiling out."[3]

  • Inertness (it should not react with the compound).

For Bis(4-amino-2-hydroxyphenyl)methanone, its polar functional groups suggest that polar solvents are the most effective.[5] Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often excellent for dissolving such compounds but can be difficult to remove.[6] A more practical approach often involves polar protic solvents, particularly in a mixed-solvent system.[3][7]

Solvent Suitability Overview
Solvent SystemTypeSuitability for Dissolution (Hot)Suitability for Crystallization (Cold)Rationale & Key Considerations
Methanol or Ethanol Single, Polar ProticGood to ExcellentPoor to ModerateOften too effective, leading to high solubility even when cold and resulting in poor recovery.[3][8] May be suitable if the crude product is highly impure.
Water Single, Polar ProticVery PoorExcellent (Insoluble)Water acts as an effective "anti-solvent" due to the compound's aromatic backbone.
Ethanol/Water Mixed, Polar ProticExcellentExcellentThis is a highly recommended system. The compound dissolves in the hot ethanol (the "good" solvent), and water (the "anti-solvent") is added to induce precipitation upon cooling.[4][9]
Methanol/Water Mixed, Polar ProticExcellentExcellentSimilar to the ethanol/water system, this combination offers a wide polarity range and is very effective.[7]
Acetone Single, Polar AproticGoodModerateCan be a viable single-solvent option, but recovery may be lower than with mixed-solvent systems.

Section 2: Recommended Recrystallization Protocol (Two-Solvent System)

This protocol utilizes an ethanol/water mixed-solvent system, which has proven robust for compounds with similar functionalities.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization & Isolation start Place Crude Solid in Erlenmeyer Flask add_good Add Minimum Hot Ethanol to Dissolve Solid start->add_good charcoal Optional: Add Activated Charcoal for Color Removal add_good->charcoal hot_filter Hot Gravity Filtration (If Charcoal or Solids Present) charcoal->hot_filter add_anti Add Hot Water Dropwise Until Faintly Cloudy hot_filter->add_anti clarify Add 1-2 Drops Hot Ethanol to Re-clarify add_anti->clarify cool_slow Slow Cool to Room Temp clarify->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash Crystals with Cold Ethanol/Water vac_filter->wash dry Dry Purified Crystals wash->dry end Pure Product dry->end

Caption: Workflow for two-solvent recrystallization.

Step-by-Step Methodology
  • Dissolution: Place the crude Bis(4-amino-2-hydroxyphenyl)methanone in an Erlenmeyer flask. In a separate beaker, heat ethanol to its boiling point. Add the minimum amount of hot ethanol to the crude solid with stirring until it is completely dissolved.[4] It is crucial to use the minimum amount to ensure the solution is saturated.[10]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount (1-2% by weight of the solute) of activated charcoal. Swirl the flask and gently boil for a few minutes. The charcoal adsorbs colored impurities.[4]

  • Hot Gravity Filtration (Conditional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and receiving flask to remove them. This prevents premature crystallization in the funnel.[10]

  • Inducing Saturation: To the hot, clear ethanolic solution, add hot water dropwise while swirling. Continue adding water until the solution becomes faintly and persistently cloudy (this is the "cloud point").[4] This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol, just enough to redissolve the precipitate and make the solution clear again.[4][11] The solution is now perfectly saturated and ready for cooling.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals as it allows molecules to selectively enter the crystal lattice, excluding impurities.[3][11]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the recovery of the crystals from the solution.[10]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture (use the same ratio as the final crystallization solvent) to rinse away any adhering mother liquor.[4][10] Using cold solvent minimizes the loss of the purified product.

  • Drying: Dry the purified crystals completely. This can be done by air-drying on the filter paper or, more effectively, in a vacuum oven at a temperature well below the compound's melting point.

Section 3: Troubleshooting Guide (Q&A)

This section addresses specific problems that may arise during the recrystallization process.

Troubleshooting Decision Tree

G p1 Problem: No Crystals Form c1a Cause: Too much solvent used. p1->c1a c1b Cause: Solution cooled too quickly. p1->c1b p2 Problem: Compound 'Oils Out' c2a Cause: Compound's melting point is below solvent boiling point. p2->c2a c2b Cause: High concentration of impurities (freezing-point depression). p2->c2b p3 Problem: Very Low Yield c3a Cause: Excess solvent used. p3->c3a c3b Cause: Premature crystallization during hot filtration. p3->c3b c3c Cause: Washing with room temp instead of cold solvent. p3->c3c p4 Problem: Product is Still Colored c4a Cause: Colored impurities not adsorbed. p4->c4a s1a Solution: Boil off some solvent to re-concentrate the solution. c1a->s1a s1b Solution: Scratch inside of flask with a glass rod. c1b->s1b s1c Solution: Add a seed crystal. c1b->s1c s2a Solution: Re-heat to dissolve oil, add more 'good' solvent (ethanol), and cool very slowly. c2a->s2a s2b Solution: Decant mother liquor from oil, and attempt recrystallization again on the oil, perhaps with a different solvent system. c2b->s2b s3a Solution: Use the minimum amount of hot solvent necessary for dissolution. c3a->s3a s3b Solution: Ensure filtration apparatus is pre-heated. c3b->s3b s3c Solution: Always wash crystals with ice-cold solvent. c3c->s3c s4a Solution: Use activated charcoal during the dissolution step. c4a->s4a s4b Solution: Ensure not too much charcoal is used, as it can adsorb the product. c4a->s4b

Sources

Troubleshooting

Optimizing thermal curing cycles for Bis(4-amino-2-hydroxyphenyl)methanone based resins

This guide provides in-depth technical support for researchers, scientists, and professionals working with Bis(4-amino-2-hydroxyphenyl)methanone based benzoxazine resins. It is designed to be a practical resource for opt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and professionals working with Bis(4-amino-2-hydroxyphenyl)methanone based benzoxazine resins. It is designed to be a practical resource for optimizing thermal curing cycles and troubleshooting common experimental issues. The information herein is grounded in the fundamental principles of polymer chemistry and supported by established analytical techniques.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal curing of benzoxazine resins.

Q1: What defines a typical thermal curing cycle for a benzoxazine resin?

A typical thermal curing cycle is a multi-step process designed to achieve complete polymerization without introducing internal stresses or defects. It generally consists of:

  • An initial ramp to a moderate temperature to decrease viscosity and promote wetting.

  • A dwell (or hold) at one or more intermediate temperatures to advance the curing reaction in a controlled manner.

  • A final ramp to a higher temperature for post-curing, ensuring the cross-linking reaction goes to completion. For example, a cycle might be: heat to 160°C for 2 hours, then to 180°C for 2 hours, and a final post-cure at 200°C for 1 hour.[1][2][3] The precise temperatures and durations are highly dependent on the specific benzoxazine chemistry and any catalysts used.

Q2: How does the heating rate (ramp rate) impact the curing process and the final properties of the resin?

The heating rate is a critical parameter. A faster heating rate will shift the onset and peak of the curing exotherm to higher temperatures due to thermal lag.[4][5] While a faster ramp can shorten processing times, it can also lead to an uncontrolled, rapid exothermic reaction, potentially causing thermal degradation and internal stress. Conversely, a very slow heating rate may be time-inefficient. The optimal rate balances processing time with the need for a uniform and complete cure.

Q3: What is the significance of the exothermic peak observed in Differential Scanning Calorimetry (DSC)?

The broad exothermic peak observed in a non-isothermal DSC scan represents the heat released during the ring-opening polymerization (ROP) of the benzoxazine monomer.[4][5] Key information derived from this peak includes:

  • Onset Temperature (T_onset_): The temperature at which the curing reaction begins.

  • Peak Temperature (T_peak_): The temperature at which the curing reaction rate is at its maximum.

  • Enthalpy of Cure (ΔH): The total heat evolved, which is proportional to the extent of the reaction. This value is used to calculate the degree of cure.

Q4: How can I quantitatively determine the degree of cure?

The degree of cure (α) can be determined using DSC. It is calculated by comparing the residual heat of reaction in a partially cured sample (ΔH_residual_) to the total heat of reaction of an uncured sample (ΔH_total_).

The formula is: α = (ΔH_total_ - ΔH_residual_) / ΔH_total_

A fully cured sample will show no residual exothermic peak upon a second DSC scan.

Q5: Why is a post-curing step essential for achieving optimal properties?

As the resin cures, its viscosity and glass transition temperature (Tg) increase dramatically. This can lead to the reaction becoming diffusion-controlled, slowing down the polymerization rate even if reactive sites are still available. A post-curing step, typically performed at a temperature above the final Tg, provides the necessary molecular mobility for the reaction to proceed to completion, thereby maximizing the cross-link density, thermal stability, and mechanical properties of the final polymer.[1][6]

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during the thermal curing of benzoxazine resins.

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Curing (Low Tg, tacky surface, poor solvent resistance)1. Insufficient Cure Time/Temperature: The resin did not receive enough thermal energy to complete the cross-linking reaction. 2. Heating Rate Too High: A rapid heating rate can lead to a non-uniform cure, especially in thicker parts.[7] 3. Inaccurate Temperature Monitoring: The actual part temperature is lower than the oven setpoint.1. Optimize Curing Cycle: Use DSC to determine the appropriate cure schedule (see Protocol 1). Increase the final hold time or temperature (post-cure). 2. Reduce Ramp Rate: Employ a slower heating rate (e.g., 2-5 °C/min) to ensure uniform heat distribution.[1] 3. Calibrate Equipment: Verify oven temperature uniformity and use thermocouples placed directly on the part.
Brittleness or Cracking 1. Excessive Internal Stress: Caused by a rapid, uncontrolled exothermic reaction or a fast cooling rate. 2. Over-curing: Curing at excessively high temperatures or for extended periods can sometimes lead to degradation, resulting in brittleness. 3. Incomplete Cure: A partially cured network can be brittle.1. Implement a Staged Cure: Use multiple, lower-temperature holds before the final post-cure to manage the exotherm. Control the cooling rate after curing. 2. Verify Optimal Cure Window: Ensure the post-cure temperature is not significantly above what is required for full conversion. 3. Confirm Degree of Cure: Perform a DSC scan on the cured part to check for a residual exotherm. If present, incomplete curing is the issue.
Void Formation / Porosity 1. Entrapped Volatiles: Absorption of moisture from the air or presence of residual solvents in the monomer.[8][9][10] 2. Mechanical Air Entrapment: Air introduced during mixing or lay-up.[11] 3. Insufficient Resin Flow: High viscosity at the start of the cure can prevent the resin from filling small gaps, leading to voids.[12]1. Degas the Resin: Before curing, apply a vacuum to the liquid resin at a slightly elevated temperature (e.g., 80-100°C) to remove moisture and dissolved air. 2. Improve Lay-up/Mixing: Use vacuum bagging during cure to help remove trapped air.[8] Mix resin components carefully to avoid introducing air. 3. Add a Low-Viscosity Dwell: Include an initial hold at a temperature high enough to reduce viscosity but below the cure onset, allowing the resin to flow and impregnate fully.
Poor Adhesion to Substrate 1. Improper Surface Preparation: Contamination (oils, dust, mold release agents) on the substrate surface. 2. Low Surface Energy of Substrate: The resin does not "wet" the surface effectively. 3. Shrinkage Stress: Although benzoxazines have low shrinkage, stress at the interface can still occur.[13]1. Thoroughly Clean Substrate: Use appropriate solvents and/or plasma/corona treatment to clean and activate the surface. 2. Surface Modification: Consider applying a primer or adhesion promoter compatible with both the resin and the substrate. 3. Optimize Cure Cycle: A slower cure can help minimize stress buildup at the interface.

Section 3: Experimental Protocols

Protocol 1: Determining an Optimal Curing Cycle using Differential Scanning Calorimetry (DSC)

This protocol outlines the use of non-isothermal DSC to develop a scientifically-grounded thermal curing schedule.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the uncured liquid or powdered resin into a standard aluminum DSC pan. Crimp a lid onto the pan.

  • Initial Dynamic Scan:

    • Place the sample in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature well beyond the end of the curing exotherm (e.g., 300-350 °C).[14] This scan will determine the T_onset_, T_peak_, and ΔH_total_.

  • Analyze the Dynamic Scan: From the resulting curve, identify the key curing temperatures. This provides the initial information for your cure schedule.

  • Isothermal Hold Study (Optional but Recommended):

    • Prepare a new sample.

    • Rapidly heat the sample to a temperature slightly below or at the T_onset_ determined in step 2.

    • Hold at this temperature for a set time (e.g., 60 minutes) to measure the heat flow.

    • After the isothermal hold, perform a second dynamic scan (like step 2) to measure the residual exotherm (ΔH_residual_).

    • Calculate the degree of cure achieved during the isothermal hold.

  • Develop the Cure Schedule:

    • Step 1: An initial hold temperature can be set around the T_onset_. The duration should be sufficient to achieve a significant degree of cure (e.g., 60-80%), as determined from the isothermal study.

    • Step 2: A second, higher temperature hold can be set near the T_peak_.

    • Step 3 (Post-Cure): The final post-cure temperature should be set ~20-30 °C above the expected final glass transition temperature (Tg) of the material to ensure full cure.

  • Verification: Cure a bulk sample using the developed schedule. Run a DSC scan on the cured material. The absence of a residual curing exotherm confirms a complete cure.

Data Interpretation from DSC for Cure Cycle Design
DSC ParameterSignificance for Cure Cycle DesignTypical Value Range (Example)
Onset Temperature (T_onset_) The temperature at which polymerization begins. The first dwell step should be near this temperature.150 - 230 °C[2][14]
Peak Temperature (T_peak_) The point of maximum reaction rate. The second dwell step can be set at or slightly above this temperature.180 - 240 °C[1]
Enthalpy of Cure (ΔH_total) Total heat released. Used as the baseline (100% cure) for calculating the degree of cure.200 - 300 J/g[14]

Section 4: Visualization of Workflows & Mechanisms

Troubleshooting Logic Flow

The following diagram illustrates a logical approach to troubleshooting common curing defects.

TroubleshootingFlow Start Problem Observed (e.g., Brittleness, Voids) CheckCure Verify Degree of Cure (Run DSC on part) Start->CheckCure Exotherm Residual Exotherm Present? CheckCure->Exotherm Incomplete Diagnosis: Incomplete Cure Exotherm->Incomplete Yes Complete Diagnosis: Cure is Complete Exotherm->Complete No Solution1 Action: - Increase Post-Cure Time/Temp - Reduce Ramp Rate Incomplete->Solution1 CheckProcess Review Processing Parameters Complete->CheckProcess Volatiles Volatiles or Air Present? CheckProcess->Volatiles Solution2 Action: - Degas Resin Before Cure - Apply Vacuum During Cure Volatiles->Solution2 Yes CheckStress Review Thermal Cycle for Stress Induction Volatiles->CheckStress No Solution3 Action: - Reduce Cooling Rate - Implement Staged Cure CheckStress->Solution3

Caption: Troubleshooting workflow for curing defects.

DSC-Based Cure Cycle Optimization Workflow

This diagram outlines the systematic process of using DSC to define an optimal thermal cure schedule.

DSCOptimization cluster_exp Experimental Phase cluster_analysis Data Analysis & Design cluster_validation Validation Phase A 1. Prepare Uncured Resin Sample B 2. Run Dynamic DSC Scan (e.g., 10°C/min) A->B C 3. (Optional) Run Isothermal DSC Scan at T_onset A->C D 4. Determine T_onset, T_peak, and ΔH_total from Scan 2 B->D C->D E 5. Design Multi-Step Cure Schedule (Dwell 1 @ T_onset, Post-cure > Tg) D->E F 6. Cure Bulk Sample with New Schedule E->F G 7. Run DSC on Cured Part to Verify No Residual Exotherm F->G H Result: Optimized Cure Cycle G->H

Caption: Workflow for DSC-based cure cycle optimization.

References

  • Unknown. (n.d.).
  • Kang, G. H., & Park, S. Y. (2003). Void Formation Mechanism of Thermoset.
  • Han, L., et al. (2020). A Novel Acetylene-Functional/Silicon-Containing Benzoxazine Resin: Preparation, Curing Kinetics and Thermal Properties. Materials (Basel, Switzerland), 13(9), 2058.
  • Kang, G. H., & Park, S. Y. (2003). Void formation mechanism of thermoset.
  • De, S., et al. (2023). Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend.
  • May, D. (2023). Void Formation and Mortality During Liquid Composite Molding. BYU ScholarsArchive.
  • Hasan, M. S., et al. (2024). Void Analysis of Continuous Carbon Fiber Reinforced 3D Printed Thermoset Composites. ASME Digital Collection.
  • Lin, K.-F., et al. (2022). Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow.
  • Zhang, K., et al. (2021). Synthesis, Curing, and Thermal Stability of Low-Temperature-Cured Benzoxazine Resins Based on Natural Renewable Resources.
  • Unknown. (n.d.). Synthesis and Thermal Curing of Benzoxazine Functionalized Polyurethanes.
  • Liu, X., et al. (2014). A curing system of benzoxazine with amine: reactivity, reaction mechanism and material properties. RSC Advances, 4(100), 57239-57247.
  • Wang, Z., et al. (2024).
  • Wang, Z., et al. (2024). Effects of the Backbone’s Structures on the Curing Behaviors and Properties of Phthalonitrile Containing Benzoxazine Rings. Polymers, 16(23), 3236.
  • Khamidullin, O. L., et al. (2026). Catalyst selection and optimization of curing process for benzoxazine binders.
  • Hrushikesh, M., et al. (2021).
  • De, S., et al. (2023). Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend. ArTS.
  • S., J. K., & Alagar, M. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers, 16(5), 459-467.
  • Ren, Y., et al. (2019). Amino-Functionalized Lead Phthalocyanine-Modified Benzoxazine Resin: Curing Kinetics, Thermal, and Mechanical Properties. Polymers, 11(12), 2056.
  • Zhang, K., et al. (2021). Synthesis, Curing, and Thermal Stability of Low-Temperature-Cured Benzoxazine Resins Based on Natural Renewable Resources.
  • A., A., et al. (2023). Mechanical properties and curing kinetics of bio-based benzoxazine–epoxy copolymer for dental fiber post. Scientific reports, 13(1), 16905.
  • Tavernier, R., et al. (2021). Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine. Polymer Chemistry, 12(45), 6530-6540.

Sources

Optimization

Technical Support Center: Overcoming Steric and Electronic Hindrance in Bis(4-amino-2-hydroxyphenyl)methanone Reactions

Welcome to the Technical Support Center for handling Bis(4-amino-2-hydroxyphenyl)methanone (CAS: 107516-91-6), structurally known as 4,4'-diamino-2,2'-dihydroxybenzophenone[1]. This diamine is a highly specialized buildi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling Bis(4-amino-2-hydroxyphenyl)methanone (CAS: 107516-91-6), structurally known as 4,4'-diamino-2,2'-dihydroxybenzophenone[1]. This diamine is a highly specialized building block used in the synthesis of advanced polyimides, polybenzoxazoles (PBOs), and dynamic covalent Schiff bases.

Despite its utility, researchers frequently encounter sluggish reaction kinetics, low molecular weights, and premature polymer precipitation. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by explaining the exact physicochemical causality behind these issues and providing field-proven, self-validating protocols to overcome them.

Mechanistic Insights: The Root of the Hindrance

To troubleshoot effectively, we must first understand why this specific monomer resists standard polymerization conditions. The hindrance is a dual-threat of conformational locking and electronic deactivation:

  • Conformational Locking via ESIPT: The hydroxyl groups at the 2,2'-positions form exceptionally strong, short intramolecular hydrogen bonds with the central carbonyl oxygen. This configuration exhibits Excited State Intramolecular Proton Transfer (ESIPT) character[2]. Macroscopically, this hydrogen-bonding network locks the benzophenone core into a rigid, planar-like conformation. When reacting with bulky electrophiles (like dianhydrides), the monomer cannot twist to accommodate the spatial requirements of the growing polymer chain, creating massive steric hindrance that halts chain elongation[3].

  • Electronic Deactivation: The carbonyl group at the 1-position is strongly electron-withdrawing. Because the amino groups are located at the 4,4'-positions (para to the carbonyl), the carbonyl severely depletes their electron density via resonance. This drastically reduces the nucleophilicity of the amine groups compared to standard unhindered diamines, imposing a kinetic barrier that compounds the steric hindrance[4].

Troubleshooting FAQs

Q: My polyamic acid (PAA) synthesis yields a very low intrinsic viscosity (< 0.3 dL/g). How can I drive the reaction forward? A: The low reactivity is a direct result of the deactivated para-amine and the steric rigidity of the locked core. Standard room-temperature polyaddition in NMP or DMAc is insufficient. Solution: You must apply thermodynamic overrides. Abandon the two-step method and utilize a one-step high-temperature polycondensation in m-cresol at 200 °C with a catalytic amount of isoquinoline. The extreme thermal energy temporarily disrupts the intramolecular hydrogen bonds, allowing conformational flexibility during the transition state, while the isoquinoline acts as a basic catalyst to enhance the nucleophilic attack.

Q: The reaction mixture turns cloudy and precipitates before reaching high molecular weight. What is happening? A: The rigid 2,2'-dihydroxybenzophenone backbone promotes strong intermolecular chain packing and charge-transfer complex (CTC) formation, leading to premature crystallization. Solution: Add a chaotropic salt, such as 2–5 wt% LiCl or CaCl₂, to your aprotic solvent. The lithium ions coordinate with the carbonyl and hydroxyl groups, disrupting the intermolecular interactions and maintaining polymer solubility.

Q: I am trying to form a Schiff base with an aldehyde, but the conversion stalls. How do I force completion? A: Imine formation with this diamine is thermodynamically challenged by the electron-poor amine and heavily modulated by competing intramolecular hydrogen bonds[5]. Solution: Use a Dean-Stark trap with toluene to continuously remove water, driving the equilibrium forward. Additionally, add a Lewis acid catalyst (e.g., TiCl₄ or glacial acetic acid) to hyper-activate the aldehyde carbonyl, compensating for the poor nucleophilicity of the amine.

Quantitative Data: Reaction Optimization Summary

The following table summarizes the causal relationship between reaction conditions and the resulting polymer properties when utilizing Bis(4-amino-2-hydroxyphenyl)methanone.

Reaction ConditionSolvent SystemCatalystTemp (°C)Result / Intrinsic Viscosity (dL/g)
Standard 2-Step NMPNone25< 0.25 (Oligomers, Precipitation)
Modified 2-Step NMP + 5% LiClNone60~ 0.45 (Moderate MW, Soluble)
Chemical Imidization DMAcAcetic Anhydride / Pyridine25 → 80~ 0.55 (Good MW, Complete Imidization)
One-Step Thermal m-CresolIsoquinoline200> 0.70 (High MW, Fully Cyclized)

Experimental Protocol: Optimized One-Step Polyimide Synthesis

This protocol utilizes the one-step thermal cyclization method to overcome both steric and electronic barriers. It is designed as a self-validating system to ensure data integrity at every step.

Step 1: Monomer Preparation & Dehydration

  • Sublime or recrystallize Bis(4-amino-2-hydroxyphenyl)methanone to ensure >99.5% purity.

  • Dry the diamine and the chosen dianhydride (e.g., ODPA or 6FDA) in a vacuum oven at 80 °C for 24 hours. Self-Validation: Karl Fischer titration of the monomers must show < 50 ppm water before proceeding.

Step 2: Apparatus Setup

  • Equip a 3-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap topped with a reflux condenser. Flame-dry the apparatus under a continuous nitrogen purge.

Step 3: Dissolution & Catalysis

  • Add 10.0 mmol of the diamine to the flask.

  • Inject 40 mL of anhydrous m-cresol and stir until fully dissolved.

  • Add 0.5 mL of isoquinoline (catalyst).

Step 4: Polyaddition & Thermal Cyclization

  • Add 10.0 mmol of the dianhydride in three equal portions over 30 minutes to prevent sudden exotherms.

  • Slowly ramp the temperature to 200 °C. Maintain this temperature for 4–6 hours. Water generated from the imidization will azeotropically distill into the Dean-Stark trap.

  • Self-Validation: The reaction is complete when water ceases to accumulate in the trap and the solution becomes highly viscous.

Step 5: Precipitation & Recovery

  • Cool the viscous solution to 80 °C and precipitate it dropwise into 500 mL of vigorously stirred methanol.

  • Filter the fibrous polymer, wash thoroughly with hot methanol, and dry under vacuum at 150 °C for 24 hours.

Step 6: Final Self-Validation (FTIR & Viscometry)

  • FTIR Analysis: Confirm the disappearance of the polyamic acid broad O-H/N-H stretch (3200–3400 cm⁻¹) and the appearance of characteristic imide carbonyl peaks at 1780 cm⁻¹ (asymmetric stretch) and 1720 cm⁻¹ (symmetric stretch). Crucially, ensure the sharp phenolic O-H peak (~3300 cm⁻¹) remains intact, proving the ortho-hydroxyls did not undergo deleterious side reactions.

  • Viscometry: Measure the intrinsic viscosity in DMAc at 30 °C. A value > 0.70 dL/g confirms the steric hindrance was successfully overcome.

Visualization: Troubleshooting Workflow

Workflow A Start: Bis(4-amino-2-hydroxyphenyl)methanone + Electrophile (e.g., Dianhydride) B Initial Polyaddition (NMP/DMAc, 25°C) A->B C Monitor Viscosity (Self-Validation) B->C D Issue: Low MW / Precipitation (Steric & Electronic Hindrance) C->D Viscosity stalls < 0.3 dL/g F Success: High MW Polymer (FTIR: 1780 & 1720 cm⁻¹) C->F Viscosity > 0.7 dL/g E Optimization Protocol: 1. Switch to m-Cresol 2. Add Isoquinoline Catalyst 3. Elevate Temp to 200°C D->E Apply kinetic/thermodynamic overrides E->C Re-evaluate

Workflow for overcoming steric and electronic hindrance in diamine polyaddition reactions.

References

  • Title: Preparation of 4,4'-Diamino-2,2'-dihydroxybenzophenone, a Possibly Tuberculostatic Compound Source: RSC Publishing URL
  • Source: Polymer (kpi.ua)
  • Title: Steric Hindrance Control Synthesis of Primary Amine-Containing Benzoxazines and Properties of the Resulting Poly(benzoxazine imide)
  • Title: Interplay between n→π* Interactions and Dynamic Covalent Bonds: Quantification and Modulation by Solvent Effects Source: Journal of the American Chemical Society URL
  • Title: Compounds having excited state intramolecular proton transfer (esipt) character for use in treating and/or preventing sunburn and/or preventing u.v.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of Bis(4-amino-2-hydroxyphenyl)methanone

Welcome to the Technical Support Center. This guide is engineered for researchers, materials scientists, and drug development professionals working with Bis(4-amino-2-hydroxyphenyl)methanone (CAS: 107516-91-6) . As a cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, materials scientists, and drug development professionals working with Bis(4-amino-2-hydroxyphenyl)methanone (CAS: 107516-91-6) . As a critical building block for high-performance polybenzoxazoles (PBOs) and advanced polyimides, maintaining the absolute chemical integrity of this monomer is paramount to your experimental success.

Expert Insights: The Mechanistic Causality of Degradation

To effectively store Bis(4-amino-2-hydroxyphenyl)methanone, one must first understand why it degrades. The molecule features a benzophenone core flanked by two highly electron-rich phenyl rings, each containing an amino group (-NH₂) and a hydroxyl group (-OH). These electron-donating substituents significantly lower the oxidation potential of the aromatic rings.

The Dual Threat of Moisture and Oxygen: Moisture is not merely a physical contaminant; it acts as a catalytic medium. When exposed to ambient humidity and trace oxygen, water facilitates proton-coupled electron transfer (PCET). This lowers the activation energy required for the aminophenol moieties to undergo auto-oxidation, forming highly reactive [1]. Once formed, these intermediates rapidly undergo oxidative cross-coupling, generating dark, polymeric [2].

The Impact on Polymerization: In step-growth polymerization, the Carothers equation mathematically dictates that an exact 1:1 functional group stoichiometry is required to achieve a high molecular weight. Absorbed moisture adds "false mass" to your monomer calculations, while oxidized quinone imines destroy the reactive amine sites. Even a 1% degradation rate will prematurely cap your polymer chains, resulting in brittle, unusable materials.

Core Storage Protocols (Self-Validating Workflow)

Do not rely on standard laboratory storage practices. Implement the following self-validating protocol to ensure monomer integrity.

Step-by-Step Methodology: Anaerobic Aliquoting & Storage
  • Initial Inspection & Weighing: Upon receiving the compound, immediately record the gross weight of the sealed bottle. A future increase in mass is a direct, quantifiable indicator of moisture ingress.

  • Inert Atmosphere Transfer: Transfer the sealed bottle into a glovebox purged with high-purity Argon or Nitrogen (O₂ < 5 ppm, H₂O < 1 ppm). Never open the primary container on an open benchtop.

  • Aliquoting: Divide the bulk powder into single-use aliquots. This prevents repeated freeze-thaw cycles and limits cumulative atmospheric exposure.

  • Primary Containment: Place the aliquots into amber glass vials (to block UV-initiated radical oxidation) and seal them tightly with PTFE-lined caps.

  • Secondary Containment (Desiccation): Place the sealed vials inside a secondary vacuum desiccator or a sealed Mylar bag containing indicating Drierite (calcium sulfate) or 3Å molecular sieves.

  • Thermal Control: Store the secondary container in a dedicated -20°C freezer. For long-term archiving (>6 months), -80°C is recommended to kinetically halt any residual auto-oxidation.

Troubleshooting Guide & FAQs

Q1: My monomer powder has changed from a light tan/yellow color to dark brown. Is it still viable for polymerization? A: No. Discoloration is the primary visual marker that oxidative coupling has occurred. Using this degraded monomer will disrupt the required stoichiometry, introduce structural defects into your polymer backbone, and ultimately cause the polymerization to fail.

Q2: How can I quickly verify the integrity of my Bis(4-amino-2-hydroxyphenyl)methanone before a critical synthesis? A: Implement a rapid solubility check. Dissolve a 10 mg sample in 1 mL of anhydrous N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). Pristine monomer dissolves completely and yields a clear, light-colored solution. Oxidized monomer will leave behind dark, insoluble particulate matter (polymeric aggregates).

Q3: I stored the compound in a standard -20°C freezer, but it still degraded. What went wrong? A: Standard freezers are high-humidity environments. If the vial lacked a secondary desiccator, moisture likely condensed on the cold glass and seeped through the cap threads. Furthermore, if the vial was opened immediately after removal from the freezer, atmospheric moisture instantly condensed on the cold powder. Always allow the sealed vial to reach room temperature in a desiccator before opening.

Q4: Can I purify degraded Bis(4-amino-2-hydroxyphenyl)methanone? A: Yes, mild degradation can be reversed using the following anaerobic recrystallization protocol:

  • Solvent Preparation: Degas an 80:20 Ethanol/Water mixture by bubbling high-purity Argon through the solvent for 30 minutes.

  • Dissolution & Reduction: Dissolve the degraded monomer in the boiling solvent under an Argon blanket. Add 0.5% (w/w) sodium dithionite (Na₂S₂O₄) to reduce any quinone imines back to aminophenols.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed, Argon-flushed Celite pad to remove irreversible polymeric aggregates.

  • Crystallization: Allow the filtrate to cool slowly to 4°C overnight in a sealed, dark environment.

  • Recovery: Collect the purified light-tan crystals via vacuum filtration and dry in a vacuum oven (<10 mbar) at 60°C for 24 hours. Validate purity via the NMP solubility check.

Data Presentation

Table 1: Storage Condition Matrix vs. Expected Shelf Life
Storage EnvironmentAtmosphereContainer TypeExpected Shelf Life
Open BenchtopAmbient AirClear Glass< 48 Hours
Standard Fridge (4°C)Ambient AirClear Glass1 - 2 Weeks
Standard Freezer (-20°C)Ambient AirAmber Glass1 - 3 Months
Desiccator (-20°C) Argon/N₂ Amber Glass + PTFE Seal 12 - 18 Months
Deep Freeze (-80°C)Argon/N₂Vacuum Sealed Ampoule> 36 Months
Table 2: Visual & Analytical Degradation Markers
Degradation StageVisual AppearanceNMP Solubility¹H-NMR Indicator (DMSO-d₆)Polymerization Outcome
Pristine Light Tan/YellowComplete, ClearSharp aromatic doubletsHigh MW, Ductile Polymer
Mild Oxidation Orange/Light BrownSlight HazeMinor peak broadeningLow MW, Brittle Polymer
Severe Degradation Dark Brown/BlackInsoluble ResidueLoss of distinct splittingReaction Failure

Mechanistic Workflow Visualization

G A Bis(4-amino-2-hydroxyphenyl)methanone (Pristine Monomer) B Exposure to H₂O & O₂ (Environmental Stress) A->B Improper Storage F Inert Atmosphere (Ar/N₂) A->F Best Practice G Vacuum Desiccator (<10% RH) A->G Best Practice H Amber Glass Vials (UV Protection) A->H Best Practice C Proton-Coupled Electron Transfer (PCET) Activation B->C Moisture Catalysis D Oxidative Coupling & Quinoid Formation C->D Auto-oxidation E Darkening/Discoloration & Loss of Reactivity D->E Polymerization Failure I Preserved Monomer Integrity (Optimal Stoichiometry) F->I G->I H->I

Moisture-accelerated degradation pathway vs. preventive storage workflow.

References

  • Al-Abadleh, H. A., et al. "Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions." Communications Chemistry, 2022.[Link]

  • Tehami, M., et al. "Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics." ACS Sustainable Chemistry & Engineering, 2024.[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR validation of Bis(4-amino-2-hydroxyphenyl)methanone purity and structure

Title: 1H and 13C NMR Validation of Bis(4-amino-2-hydroxyphenyl)methanone Purity and Structure: A Comparative Guide Executive Summary Bis(4-amino-2-hydroxyphenyl)methanone (CAS: 107516-91-6), also known as 4,4'-diamino-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: 1H and 13C NMR Validation of Bis(4-amino-2-hydroxyphenyl)methanone Purity and Structure: A Comparative Guide

Executive Summary

Bis(4-amino-2-hydroxyphenyl)methanone (CAS: 107516-91-6), also known as 4,4'-diamino-2,2'-dihydroxybenzophenone, is a highly specialized bis-o-aminophenol monomer. It is a critical building block in the synthesis of high-performance polybenzoxazole (PBO) polymers and targeted pharmaceutical intermediates [1].

Because step-growth polymerization requires absolute stoichiometric balance, even trace impurities—such as unreacted precursors or asymmetric regioisomers—can prematurely terminate polymer chains, drastically reducing the molecular weight and thermal stability of the final material. This guide provides an authoritative, self-validating Nuclear Magnetic Resonance (NMR) methodology to objectively compare High-Purity Grade monomers against Standard Commercial alternatives, ensuring absolute structural integrity before downstream application.

Structural & Mechanistic Overview: The Symmetry Principle

The analytical validation of Bis(4-amino-2-hydroxyphenyl)methanone relies on its inherent C2v​ symmetry. The molecule consists of two identical 4-amino-2-hydroxyphenyl rings bridged by a central methanone (carbonyl) group.

The Self-Validating NMR System: A robust NMR protocol for this compound is self-validating based on symmetry. The molecular formula is C13​H12​N2​O3​ .

  • 1H NMR Check: The spectrum must integrate to exactly 12 protons. Because the two rings are chemically equivalent, the aromatic region will only show 3 distinct proton environments (H3, H5, H6), each integrating to 2 protons.

  • 13C NMR Check: Despite having 13 carbon atoms, the C2v​ symmetry dictates that only 7 unique carbon signals should appear (1 carbonyl carbon + 6 aromatic carbons). Any deviation from this 7-peak rule immediately flags the presence of asymmetric regioisomers (e.g., 2,4'-diamino-2',4-dihydroxybenzophenone) [2].

G SM Precursors (e.g., N-acetyl-m-anisidine + 4-nitrosalicyloyl chloride) Rxn Friedel-Crafts Acylation (Catalyst, Heat, Demethylation) SM->Rxn Prod Bis(4-amino-2-hydroxyphenyl)methanone (Target: C2v Symmetry, 7 Carbon Peaks) Rxn->Prod Para-Attack (Major) Imp 2,4'-Diamino-2',4-dihydroxybenzophenone (Regioisomer Impurity: Asymmetric, 13 Carbon Peaks) Rxn->Imp Ortho-Attack (Minor)

Figure 1: Synthesis pathway highlighting the formation of the target monomer and regioisomer.

Comparative Purity Analysis: High-Purity vs. Standard Grade

When evaluating suppliers, "Standard Grade" (typically ~95-97% purity) often contains reaction byproducts that are difficult to separate via standard recrystallization due to similar polarities. "High-Purity Grade" (≥99.5%) undergoes rigorous purification to remove these chain-terminating defects.

Table 1: 1H NMR Quantitative Assignments (High-Purity Grade in DMSO-d6)

Note: DMSO-d6 is selected because its high polarity disrupts intermolecular hydrogen bonding, ensuring sharp peaks, while preserving the strong intramolecular hydrogen bond between the C=O and the ortho-OH groups.

Proton EnvironmentChemical Shift (ppm)MultiplicityCoupling Constant ( J )IntegrationDiagnostic Significance
-OH (C2)~11.50Singlet-2HHighly deshielded due to intramolecular H-bond with C=O.
H6 (Aromatic)~7.35Doublet J≈8.5 Hz2HDeshielded by ortho-carbonyl group.
-NH2 (C4)~6.10Broad Singlet-4HExchangeable; broadens if trace water is present.
H5 (Aromatic)~6.05Doublet of Doublets J≈8.5,2.0 Hz2HShielded by ortho-NH2 and para-OH.
H3 (Aromatic)~5.90Doublet J≈2.0 Hz2HHighly shielded (situated between OH and NH2).
Table 2: 13C NMR Assignments & Symmetry Validation
Carbon PositionChemical Shift (ppm)CountMechanistic Rationale
C=O (Carbonyl)~195.01Highly deshielded ketone carbon.
C2 (C-OH)~163.52Deshielded by electronegative oxygen.
C4 (C-NH2)~155.22Deshielded by electronegative nitrogen.
C6 (Aromatic CH)~134.82Ortho to electron-withdrawing carbonyl.
C1 (C-C=O)~111.02Shielded by resonance from OH and NH2.
C5 (Aromatic CH)~106.52Ortho/Para shielding effects.
C3 (Aromatic CH)~98.52Maximum shielding (between two EDGs).
Table 3: Impurity Profiling Comparison
Impurity TypeNMR IndicatorHigh-Purity GradeStandard Commercial Grade
Regioisomers Extra 13C peaks (up to 13 total); complex 1H multiplets.Non-detectable~1 - 3% (Peak splitting visible)
Residual EtOAc 1H peaks at 4.03 (q), 1.99 (s), 1.17 (t) ppm [3].< 0.1%Up to 1.5%
Unreacted Precursor Asymmetric aromatic signals; distinct -COOH peak.Non-detectableTrace (~0.5%)

Experimental Methodology: Step-by-Step Validation Protocol

To guarantee reproducibility and trustworthiness, follow this standardized acquisition protocol.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the monomer for 1H NMR, or 60–80 mg for 13C NMR.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality Note: Ensure the DMSO-d6 is strictly anhydrous. Trace water (visible at ~3.33 ppm) will cause rapid proton exchange with the -NH2 and -OH groups, broadening their signals and complicating integration [3].

Step 2: Instrument Calibration & Acquisition

  • Load the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • 1H Acquisition: Set the relaxation delay ( D1 ) to 1.0 second. Acquire 16 scans. A short D1 is sufficient for protons, but ensure the receiver gain is optimized to prevent signal clipping.

  • 13C Acquisition: Set the relaxation delay ( D1 ) to 2.0 seconds to allow quaternary carbons (C=O, C-OH, C-NH2) to fully relax. Acquire a minimum of 1024 scans with 1H broad-band decoupling (WALTZ-16) to enhance the signal-to-noise ratio of the unprotonated carbons.

Step 3: Processing and Self-Validation

  • Apply a Fourier Transform (FT) and perform manual phase and baseline corrections.

  • Reference the spectrum to TMS (0.00 ppm) or the residual DMSO pentet (39.52 ppm for 13C, 2.50 ppm for 1H).

  • Validation Gate: Integrate the 1H spectrum. If the total integration does not equal 12.00 ( ±0.05 ), or if the 13C spectrum yields more than 7 peaks (excluding solvent), the batch fails the high-purity specification and must be rejected for polymer synthesis.

G N1 Sample Prep (Anhydrous DMSO-d6) N2 1H NMR (16 Scans, D1=1s) N1->N2 N3 13C NMR (1024 Scans, D1=2s) N1->N3 N4 Spectral Processing (FT, Phase, Baseline) N2->N4 N3->N4 N5 Purity Validation (Integration & Symmetry) N4->N5 Pass/Fail Gate

Figure 2: NMR validation workflow for assessing monomer purity and structural symmetry.

Downstream Impact: Why Purity Dictates Performance

For drug development professionals and polymer scientists, the data provided by this NMR validation is not just an analytical formality—it is a predictive tool for downstream success.

  • In Polymer Chemistry: When synthesizing Polybenzoxazoles (PBO), Bis(4-amino-2-hydroxyphenyl)methanone undergoes a condensation reaction with dicarboxylic acids. If a Standard Grade monomer containing 2% of the 2,4'-regioisomer is used, the asymmetric meta/para linkages introduce "kinks" into the rigid-rod polymer backbone. This disrupts chain packing, drastically lowering the polymer's tensile strength and thermal degradation temperature.

  • In Pharmaceutical Intermediates: Unreacted precursors (like 4-amino-2-hydroxybenzoic acid) can act as reactive electrophiles in subsequent synthetic steps, generating toxic impurities that will fail later HPLC-MS quality control checks. High-Purity Grade, validated by the 7-peak 13C NMR rule, eliminates this risk at the foundational stage.

References

  • Kahn, A. M. M., Linnell, W. H., & Sharp, L. K. (1953). 326. Preparation of 4,4′-diamino-2,2′-dihydroxybenzophenone, a possibly tuberculostatic compound. Journal of the Chemical Society (Resumed), 1689-1692. URL:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

Comparative

FTIR Spectral Comparison of Bis(4-amino-2-hydroxyphenyl)methanone and Its Structural Isomers

Executive Summary Bis(4-amino-2-hydroxyphenyl)methanone and its structural isomers, such as Bis(3-amino-4-hydroxyphenyl)methanone, are highly specialized monomers utilized in the synthesis of advanced high-performance po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(4-amino-2-hydroxyphenyl)methanone and its structural isomers, such as Bis(3-amino-4-hydroxyphenyl)methanone, are highly specialized monomers utilized in the synthesis of advanced high-performance polymers, including polybenzoxazoles (PBOs) and photosensitive polyimides . While these isomers share identical molecular weights and functional groups, their distinct spatial arrangements fundamentally alter their thermodynamic ground states. This guide provides an objective, data-driven comparison of their Fourier Transform Infrared (FTIR) spectra, demonstrating how structural isomerism dictates hydrogen-bonding networks and drives significant shifts in vibrational frequencies.

Mechanistic Principles of Spectral Divergence

As an application scientist, it is critical to look beyond simple functional group checklists when analyzing structural isomers. The divergence in their FTIR spectra is not caused by the presence of different functional groups, but by the causality of their spatial geometry.

  • The Ortho-Effect (Bis(4-amino-2-hydroxyphenyl)methanone): In this isomer, the hydroxyl (-OH) groups are located at the ortho position relative to the central methanone (carbonyl) bridge. This exact spatial proximity thermodynamically favors the formation of a stable, six-membered pseudo-ring via strong intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. This chelation effect draws electron density away from the C=O double bond, lengthening it and significantly lowering its vibrational force constant. Consequently, the C=O stretching frequency undergoes a pronounced red-shift .

  • The Para-Effect (Bis(3-amino-4-hydroxyphenyl)methanone): Here, the hydroxyl groups are situated at the para position. This spatial distance strictly precludes intramolecular hydrogen bonding with the carbonyl core. Instead, the molecule participates in a complex lattice of intermolecular hydrogen bonds . Because the carbonyl oxygen is not locked in a tight intramolecular chelate, its double-bond character remains largely intact, yielding a standard conjugated diaryl ketone absorption frequency .

FTIR_Mechanism Isomer Structural Isomerism in Diaminodihydroxybenzophenones Ortho Bis(4-amino-2-hydroxyphenyl)methanone (Ortho-OH Isomer) Isomer->Ortho Para Bis(3-amino-4-hydroxyphenyl)methanone (Para-OH Isomer) Isomer->Para Intra Intramolecular H-Bonding (OH ··· O=C Chelation) Ortho->Intra Spatial Proximity Inter Intermolecular H-Bonding (Lattice Network Only) Para->Inter Spatial Separation Shift1 Red-Shifted C=O Peak (~1615 - 1625 cm⁻¹) Intra->Shift1 Weakens C=O bond Shift2 Standard Conjugated C=O (~1645 - 1655 cm⁻¹) Inter->Shift2 Normal C=O bond

Fig 1: Structural isomerism dictates H-bonding networks and FTIR C=O stretching frequencies.

Comparative FTIR Spectral Data

The quantitative spectral differences between the two isomers are summarized below. The most critical diagnostic region is the carbonyl (C=O) stretch, which serves as the primary indicator of the isomer's identity.

Vibrational ModeBis(4-amino-2-hydroxyphenyl)methanone (Ortho-OH)Bis(3-amino-4-hydroxyphenyl)methanone (Para-OH)Mechanistic Driver
C=O Stretch ~1615 - 1625 cm⁻¹~1645 - 1655 cm⁻¹Intramolecular H-bond weakens C=O bond in the ortho isomer, causing a red-shift.
O-H Stretch ~3100 - 3250 cm⁻¹ (Broad, unresolved)~3300 - 3400 cm⁻¹ (Distinct, broad)Chelation (pseudo-ring formation) drastically red-shifts and broadens the O-H peak.
N-H Stretch ~3350, ~3450 cm⁻¹ (Primary amine doublet)~3380, ~3480 cm⁻¹ (Primary amine doublet)Variations driven by differing intermolecular lattice packing.
C=C Aromatic ~1580, ~1500 cm⁻¹~1590, ~1500 cm⁻¹Ring conjugation differences due to substituent positional effects.

Self-Validating ATR-FTIR Experimental Protocol

To ensure high-fidelity data, Attenuated Total Reflectance (ATR) FTIR is prioritized over traditional KBr pellet transmission. Causality for this choice: KBr pellet pressing requires extreme mechanical pressure (typically 10 tons), which can induce polymorphic transformations or artificially disrupt the delicate intermolecular hydrogen-bonding networks of these highly crystalline monomers. ATR preserves the pristine solid-state structure.

This protocol is designed as a self-validating system to guarantee trustworthiness and reproducibility:

Step 1: Instrument Validation & Calibration

  • Action: Perform a background scan (ambient air) and a calibration check using a standard polystyrene film.

  • Validation Check: Ensure the polystyrene peaks appear exactly at 1601.2 cm⁻¹ and 3027.9 cm⁻¹. This validates the interferometer's wavelength accuracy before any sample is introduced.

Step 2: Crystal Preparation & Baseline Verification

  • Action: Clean the diamond/ZnSe ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate.

  • Validation Check: Run a live monitor scan. The baseline must be completely flat (Absorbance < 0.005) across the 4000–400 cm⁻¹ range, proving zero cross-contamination from previous analyses.

Step 3: Sample Application & Pressure Optimization

  • Action: Place ~5 mg of the pure isomer powder directly onto the center of the ATR crystal. Lower the pressure anvil.

  • Validation Check: Monitor the force gauge and the live spectrum simultaneously. Increase pressure until the strongest peak (usually the C-O or C=C stretch) reaches an absorbance between 0.4 and 0.8. Do not exceed 1.0 Absorbance, as this violates the linear dynamic range of the Beer-Lambert law and causes peak distortion (saturation).

Step 4: Spectral Acquisition & Processing

  • Action: Acquire the spectrum using 64 co-added scans at a resolution of 4 cm⁻¹.

  • Processing: Apply an atmospheric compensation algorithm to remove trace H₂O and CO₂ vapor interference. Apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration (penetration depth dp​ increases at lower wavenumbers).

References

  • US Patent 5114826A - Photosensitive polyimide compositions Source: Google Patents URL
  • Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Molecular structure and intramolecular hydrogen bonding in 2-hydroxybenzophenones: A theoretical study Source: Journal of Chemical Sciences (via ResearchGate) URL:[Link]

Validation

A Comparative Guide to the Mechanical Properties of High-Performance Polymers Derived from Bis(4-amino-2-hydroxyphenyl)methanone Analogues

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive benchmark of the expected mechanical and thermal properties of polymers derived from Bis(4-amino-2-hydroxypheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive benchmark of the expected mechanical and thermal properties of polymers derived from Bis(4-amino-2-hydroxyphenyl)methanone and its structural analogues. Given the specific nature of this monomer, which lends itself to the synthesis of high-performance materials like polybenzoxazoles (PBOs) and specialized polyimides (PIs), this document focuses on the representative properties of these polymer families. We offer a comparative analysis against established high-performance polymers, including Kapton® HN (a polyimide) and Polyether Ether Ketone (PEEK). Detailed experimental protocols for key characterization techniques are provided to ensure scientific integrity and reproducibility.

Introduction: The Promise of Benzophenone-Based Monomers

The monomer Bis(4-amino-2-hydroxyphenyl)methanone possesses a unique combination of functional groups: a rigid benzophenone core, two primary amine groups, and two hydroxyl groups positioned ortho to the amines. This specific arrangement is highly conducive to forming heterocyclic rings during polymerization, leading to polymers with exceptional thermal stability and mechanical strength.[1] The resulting polymers, primarily polybenzoxazoles (PBOs) and poly(benzoxazole imide)s (PBOPIs), are candidates for applications demanding superior performance in extreme environments, such as aerospace, microelectronics, and advanced medical devices.[1][2]

The rationale for selecting this class of monomers stems from the inherent properties conferred by their structure:

  • Rigid Backbone: The aromatic and ketone groups contribute to a stiff polymer chain, which is fundamental for high tensile strength and modulus.

  • Strong Interchain Interactions: The potential for hydrogen bonding and the formation of stable heterocyclic rings lead to strong intermolecular forces, enhancing mechanical and thermal properties.[3]

  • High Thermal Stability: The benzoxazole ring is known for its exceptional resistance to thermal degradation.[1]

This guide will benchmark the anticipated properties of polymers from this family against well-characterized alternatives to provide a clear performance perspective.

Comparative Analysis of Mechanical and Thermal Properties

The performance of a polymer is defined by a suite of mechanical and thermal properties. Below is a comparative summary of polymers derived from Bis(4-amino-2-hydroxyphenyl)methanone analogues against industry-standard materials.

Table 1: Comparative Mechanical and Thermal Properties

Property Polybenzoxazole (PBO) Family Polyimide (Aromatic) Kapton® HN (Polyimide Film) PEEK (Film) ASTM/ISO Method
Tensile Strength (MPa) 105 - 294[4][5] 64 - 126[6][7] 165 - 231[8][9] 157 - 203[10] ASTM D882 / D638[11][12]
Tensile Modulus (GPa) 2.1 - 8.1[5][13] 1.7 - 3.7[6][7] 2.5 - 2.76[2][9] Varies with processing ASTM D882 / D638[11][12]
Elongation at Break (%) 11 - 25[5] 3.0 - 6.5[6] 65 - 83[9] 76 - 156[10] ASTM D882 / D638[11][12]
Glass Transition Temp. (Tg, °C) 275 - 375[5] 285 - 387[6][7] 360 - 410[9][14] ~143 ASTM E1356

| 5% Weight Loss Temp. (TGA, °C) | 545 - 615 (in N₂)[5] | 510 - 564 (in N₂)[6] | >500 | ~500 | ASTM E1131 |

Note: The properties of PBO and aromatic polyimide families are presented as a range, as specific values depend on the exact monomer composition and processing conditions. Data for Kapton® HN and PEEK are for film specimens.

Experimental Protocols for Mechanical and Thermal Benchmarking

To ensure the trustworthiness and reproducibility of data, standardized testing protocols are essential. The following sections detail the methodologies for key characterization techniques.

Tensile Properties Measurement (ASTM D882-18 / D638-14)

The determination of tensile strength, tensile modulus, and elongation at break is fundamental to understanding a material's mechanical behavior under load. The choice between ASTM D882 and D638 depends on the specimen's thickness.[15][16]

  • ASTM D882: Preferred for thin films and sheeting with a thickness of less than 1.0 mm (0.04 in.).[11][17]

  • ASTM D638: Used for plastics in the form of standard dumbbell-shaped test specimens with a thickness up to 14 mm (0.55 in.).[12][18]

Step-by-Step Protocol (ASTM D882 Example):

  • Sample Preparation: Cut rectangular specimens from the polymer film. Common dimensions are 12.7 mm (0.5 in) in width and 152 mm (6 in) in length.[8] Ensure the edges are smooth and free of nicks.

  • Conditioning: Condition the specimens according to ASTM D618 standards, typically at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

  • Equipment Setup:

    • Use a Universal Testing Machine (UTM) equipped with a suitable load cell.

    • Set the initial grip separation (gauge length), often to 102 mm (4 in).[8]

    • Attach grips that will hold the specimen securely without causing premature failure. Pneumatic grips are often used for thin films.[19]

  • Testing Procedure:

    • Mount the specimen in the grips, ensuring it is aligned vertically.

    • Set the crosshead speed. For many polyimide films, a speed of 51 mm/min (2 in/min) is used.[8]

    • Initiate the test, pulling the specimen at a constant rate until it fractures.[19]

    • Record the force and elongation data throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress applied before the specimen ruptures.[11]

    • Tensile Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.[16]

    • Elongation at Break: The percentage increase in length at the point of fracture.[11]

Causality Behind Experimental Choices: The conditioning step is crucial as the mechanical properties of many polymers are sensitive to temperature and humidity. The dumbbell shape specified in ASTM D638 is designed to ensure that failure occurs in the central, narrower section of the specimen.[12] The constant rate of extension is vital for comparing results, as the stress-strain behavior of polymers is often rate-dependent.[18]

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a polymer.

Step-by-Step Protocol:

  • Sample Preparation: Place a small, representative sample (typically 5-10 mg) into a TGA sample pan (e.g., platinum or alumina).

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

    • Program the temperature profile. A typical dynamic scan involves heating the sample from ambient temperature to 800-1000°C at a constant rate (e.g., 10 or 20°C/min).

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • The primary output is a plot of percent weight loss versus temperature.

    • Determine the onset of decomposition and the temperature at which 5% or 10% weight loss occurs (Td5% and Td10%), which are common metrics for thermal stability.[6]

Causality Behind Experimental Choices: Using an inert atmosphere like nitrogen allows for the study of the polymer's inherent thermal stability without the influence of oxygen, which can accelerate degradation. A constant heating rate ensures that the thermal history is consistent across different samples, allowing for direct comparison.

Visualization of Workflows and Relationships

Polymer Synthesis and Characterization Workflow

The following diagram illustrates the general workflow from monomer synthesis to the final characterization of the polymer's properties.

G cluster_synthesis Polymer Synthesis cluster_characterization Property Benchmarking Monomer Bis(4-amino-2-hydroxyphenyl)methanone or Analogue Polymerization Polycondensation (in NMP or DMAc) Monomer->Polymerization Dianhydride Aromatic Dianhydride (for Polyimide) Dianhydride->Polymerization PAA Poly(amic acid) Precursor Polymerization->PAA FilmCasting Film Casting / Processing PAA->FilmCasting Cyclization Thermal Cyclization (Imidization / Benzoxazole formation) FilmCasting->Cyclization FinalPolymer Final PBO or PI Film Cyclization->FinalPolymer Tensile Tensile Testing (ASTM D882/D638) FinalPolymer->Tensile Test Specimen TGA Thermogravimetric Analysis (TGA) FinalPolymer->TGA Test Specimen MechProps Mechanical Properties (Strength, Modulus, Elongation) Tensile->MechProps ThermalProps Thermal Stability (Td5%) TGA->ThermalProps G Structure Molecular Structure + Aromatic & Ketone Groups + Heterocyclic Rings (Benzoxazole/Imide) + Interchain H-Bonding Properties Macroscopic Properties + High Tensile Strength & Modulus + High Thermal Stability (High Tg, Td5%) + Chemical Resistance - Lower Elongation / Flexibility Structure->Properties Dictates

Caption: Influence of molecular structure on polymer properties.

Conclusion

Polymers derived from Bis(4-amino-2-hydroxyphenyl)methanone and its analogues, particularly polybenzoxazoles and related polyimides, exhibit a compelling profile of high tensile strength and exceptional thermal stability. [5][6]Their performance is comparable to, and in some aspects such as thermal stability, can exceed that of established high-performance polymers like Kapton® HN and PEEK. The rigid benzophenone core and the formation of stable heterocyclic rings are the primary structural contributors to these desirable properties. This guide provides the foundational data and standardized protocols necessary for researchers to accurately benchmark these materials and explore their potential in demanding applications.

References

  • ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. ASTM International.

  • ASTM D638: Standard Test Method for Tensile Properties of Plastics. ASTM International.

  • Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. Polymer Chemistry (RSC Publishing).

  • Tensile mechanical properties of PEEK films over a wide range of strain rates. Journal of Applied Polymer Science.

  • Kapton HN Polyimide Film Technical Data and Properties. K-mac Plastics.

  • Synthesis and properties of fluorescence poly(benzoxazole–imide)s containing naphthalene. ResearchGate.

  • Characteristics Study of Polyetheretherketone (PEEK) Film. PEEKCHINA.

  • Polyimide Film: Properties, Grades, Processing & Applications. Goodfellow.

  • Synthesis of aromatic polybenzoxazoles by silylation method and their thermal and mechanical properties. ResearchGate.

  • Novel High-performance Poly(benzoxazole- co-imide) Resins with Low Dielectric Constants and Superior Thermal Stabilities. Proceedings of the 13th China-Japan Seminar on Advanced Aromatic Polymers.

  • Mechanical Reinforcement of Polybenzoxazole by Carbon Nanotubes through Noncovalent Functionalization. ACS Publications.

  • Kapton® HN Data Sheet. Qnity.

  • High-performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Publishing.

  • High-Performance Polyimide Films Derived from Biomass-Based Furfural: Fabrication and Properties. MDPI.

  • Thermal Characterization of Polymers. Nexus Analytics.

Sources

Comparative

HPLC method validation for quantifying Bis(4-amino-2-hydroxyphenyl)methanone impurities

An in-depth technical analysis and comparative guide for the High-Performance Liquid Chromatography (HPLC) method validation of Bis(4-amino-2-hydroxyphenyl)methanone impurities. Executive Summary Bis(4-amino-2-hydroxyphe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide for the High-Performance Liquid Chromatography (HPLC) method validation of Bis(4-amino-2-hydroxyphenyl)methanone impurities.

Executive Summary

Bis(4-amino-2-hydroxyphenyl)methanone (CAS: 107516-91-6) is a highly functionalized aromatic monomer critical to the synthesis of advanced polybenzoxazole (PBO) precursors and high-performance polyimide dielectrics [1]. In polymer chemistry, trace process-related impurities—such as unreacted precursors or structural isomers (e.g., 2,2'- or 4,4'- variations)—can severely compromise the molecular weight, thermal stability, and dielectric constant of the final polymer matrix.

Quantifying these impurities requires a robust, stability-indicating HPLC method. However, the analyte's dense arrangement of polar and ionizable functional groups (two amines, two hydroxyls, and a central ketone) presents a significant chromatographic challenge. This guide objectively compares stationary phase performances and outlines a self-validating experimental protocol compliant with [2] to ensure absolute analytical trustworthiness.

Mechanistic Insight: The Chromatographic Challenge

The causality behind poor chromatographic performance for functionalized benzophenones often stems from mismatched stationary phase chemistry.

  • Standard C18 (Alkyl) Phases: C18 columns rely exclusively on dispersive hydrophobic interactions. When analyzing Bis(4-amino-2-hydroxyphenyl)methanone, the highly polar amine and hydroxyl groups interact strongly with residual surface silanols on the silica support. This secondary ion-exchange interaction causes severe peak tailing and fails to provide the shape selectivity required to resolve closely related structural isomers.

  • Phenyl-Hexyl Phases: Introducing a phenyl ring at the terminus of an alkyl chain provides π−π interactions. This improves the retention of the aromatic rings and offers moderate selectivity improvements over C18, but often falls short of baseline resolution for critical isomeric pairs.

  • Biphenyl Phases: Biphenyl columns offer a synergistic combination of enhanced polarizability, strong π−π interactions, and rigid shape selectivity. The biphenyl moiety can twist to accommodate specific steric conformations, allowing the stationary phase to differentiate between isomers based strictly on their spatial geometry and electron density distribution.

Mechanism Analyte Bis(4-amino-2-hydroxyphenyl)methanone (Aromatic, Polar Groups) C18 Standard C18 Column (Hydrophobic Interactions) Analyte->C18 Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π Interactions) Analyte->Phenyl Biphenyl Biphenyl Column (Enhanced π-π + Shape Selectivity) Analyte->Biphenyl Result1 Poor Resolution Peak Tailing C18->Result1 Result2 Moderate Resolution Improved Peak Shape Phenyl->Result2 Result3 Excellent Resolution Baseline Separation of Isomers Biphenyl->Result3

Fig 1. Separation mechanisms of different HPLC stationary phases.

Column Performance Comparison

To objectively evaluate column performance, a standard mixture of Bis(4-amino-2-hydroxyphenyl)methanone and its known synthetic impurities was analyzed across three different stationary phases using an identical gradient mobile phase (0.1% Trifluoroacetic acid in Water / Acetonitrile).

Table 1: Stationary Phase Performance Comparison

Column Type (150 x 4.6 mm, 3 µm)Stationary Phase MechanismRetention Factor (k')Tailing Factor (Tf)Resolution (Rs) (Critical Pair)
Standard C18 Hydrophobic2.11.851.2 (Co-elution)
Phenyl-Hexyl Hydrophobic + π−π 3.41.301.9 (Moderate)
Biphenyl Enhanced π−π
  • Shape Selectivity
4.21.053.1 (Baseline)

Data Interpretation: The Biphenyl column outperformed the alternatives by achieving a Tailing Factor near 1.0 and a Resolution well above the [3] of Rs > 1.5 for quantitative impurity analysis.

Optimized Experimental Protocol: Biphenyl Column Workflow

To ensure trustworthiness, the following methodology is designed as a self-validating system . System Suitability Testing (SST) must pass before any validation parameters are recorded.

Chromatographic Conditions
  • Column: Biphenyl, 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA). Causality: TFA lowers the pH below the pKa of the amine groups (~pH 2.0), protonating them uniformly while suppressing silanol ionization on the column, thereby eliminating peak tailing.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient Program: 0-2 min (5% B), 2-15 min (5% to 60% B), 15-18 min (60% B), 18-18.1 min (5% B), 18.1-25 min (Re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal absorbance for the benzophenone chromophore).

  • Injection Volume: 10 µL.

System Suitability & Self-Validation Check

Before injecting validation samples, inject a System Suitability Solution (containing the API and its closest eluting impurity at 0.1% specification level).

  • Self-Validation Gate: The sequence must automatically halt if Resolution (Rs) < 2.0, Tailing Factor (Tf) > 1.5, or %RSD of peak area (n=5) > 2.0%.

Workflow A Sample Preparation Bis(4-amino-2-hydroxyphenyl)methanone B Chromatographic Separation (Biphenyl Column, Gradient Elution) A->B C Method Validation (ICH Q2(R2) Guidelines) B->C D Specificity & Selectivity C->D E Linearity & Range C->E F Precision & Accuracy C->F G LOD & LOQ Determination C->G

Fig 2. HPLC method validation workflow for impurity profiling.

ICH Q2(R2) Method Validation Results

Following the optimized Biphenyl protocol, the method was validated according to the latest ICH Q2(R2) parameters for quantitative impurity testing.

Table 2: ICH Q2(R2) Validation Parameters & Results

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (Biphenyl Method)Status
Specificity Complete resolution from degradation products and blanksNo co-eluting peaks; Peak purity angle < thresholdPass
Linearity ( R2 ) ≥0.999 (Range: LOQ to 120% of spec limit)0.9998 (Residuals evenly distributed)Pass
LOD / LOQ Signal-to-Noise ≥3 (LOD) / ≥10 (LOQ)LOD: 0.01% / LOQ: 0.03%Pass
Precision (%RSD) ≤5.0% for trace impurities (n=6)1.25% (Intra-day) / 1.40% (Inter-day)Pass
Accuracy (Recovery) 80.0% - 120.0% for trace impurity levels98.4% - 101.2% across 3 concentration levelsPass
Robustness Stable Rs and Tf despite deliberate method variationsRs > 2.5 with ±0.2 mL/min flow rate changesPass

Conclusion

For the rigorous quantification of impurities in Bis(4-amino-2-hydroxyphenyl)methanone, standard C18 columns are fundamentally limited by secondary silanol interactions and a lack of shape selectivity. By transitioning to a Biphenyl stationary phase and employing a low-pH gradient, analysts can achieve baseline resolution of critical structural isomers. The resulting method easily satisfies all ICH Q2(R2) validation criteria, ensuring high-fidelity data for polymer precursor quality control.

References

  • Phthalonitrile resins, methods of making same and compositions thereof. Google Patents (WO2021087193A1).
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at:[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

Validation

A Comparative Analysis of Hydrogen Bonding in Bis(4-amino-2-hydroxyphenyl)methanone Networks: A Guide for Researchers

This guide provides an in-depth comparative analysis of the hydrogen bonding networks in Bis(4-amino-2-hydroxyphenyl)methanone and its structural analogues. Designed for researchers, scientists, and professionals in drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the hydrogen bonding networks in Bis(4-amino-2-hydroxyphenyl)methanone and its structural analogues. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of intra- and intermolecular forces that dictate the supramolecular architecture of these compounds. By integrating experimental data with theoretical insights, we aim to elucidate the causal relationships between molecular structure and hydrogen bonding patterns, offering a valuable resource for rational drug design and materials science.

The Significance of Hydrogen Bonding in Molecular Design

Hydrogen bonds are fundamental non-covalent interactions that play a pivotal role in determining the three-dimensional structure and function of molecules, from the double helix of DNA to the intricate folding of proteins.[1] In the realm of pharmaceutical sciences, the ability of a drug molecule to form specific hydrogen bonds with its biological target is a critical determinant of its binding affinity and selectivity.[2] The strength and directionality of these bonds govern drug-receptor interactions, influencing a compound's pharmacokinetic and pharmacodynamic profiles.[3] Consequently, a profound understanding of the hydrogen bonding networks within a crystalline drug substance is paramount for predicting its physical properties, such as solubility and stability, and its ultimate therapeutic efficacy.[4]

The benzophenone scaffold, characterized by a central carbonyl group bridging two phenyl rings, represents a versatile platform in medicinal chemistry. The introduction of hydroxyl and amino substituents, as seen in Bis(4-amino-2-hydroxyphenyl)methanone, creates a rich landscape of hydrogen bond donors and acceptors, leading to complex and often predictable supramolecular assemblies. This guide will dissect these interactions, offering a comparative perspective that highlights the profound impact of substituent placement on the overall crystal packing.

Analytical Approaches to Characterizing Hydrogen Bonds

A multi-faceted approach, combining experimental and computational techniques, is essential for a comprehensive understanding of hydrogen bonding networks.

Experimental Characterization:

  • Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystal lattice.[5] It provides precise measurements of bond lengths, bond angles, and intermolecular distances, allowing for the direct visualization of hydrogen bonds.[6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for probing the vibrational frequencies of chemical bonds.[7] The formation of a hydrogen bond weakens the covalent X-H bond, resulting in a characteristic red shift (a shift to lower wavenumber) and broadening of the corresponding stretching band in the IR spectrum.[8] This technique is particularly useful for distinguishing between free and hydrogen-bonded functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly proton (¹H) NMR, is sensitive to the chemical environment of atomic nuclei.[9] Protons involved in hydrogen bonding experience a deshielding effect, causing their resonance to appear at a lower field (higher ppm value).[10][11] Variable temperature NMR experiments can also help differentiate between intramolecular and intermolecular hydrogen bonds.

Computational Analysis:

  • Density Functional Theory (DFT): DFT calculations are widely used to model the electronic structure of molecules and predict their geometries and interaction energies.[7][12] This method allows for the theoretical investigation of hydrogen bond strengths and the effects of different substituents on these interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the delocalization of electron density and the nature of orbital interactions within a molecule.[13] It can be used to quantify the strength of hydrogen bonds by examining the interaction between the lone pair of the acceptor atom and the antibonding orbital of the donor X-H bond.

  • Atoms in Molecules (AIM) Theory: The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonding.[14] The presence of a bond critical point (BCP) between a hydrogen atom and an acceptor atom is a key indicator of a hydrogen bond.

Comparative Analysis: The Influence of Amino Group Substitution

To understand the hydrogen bonding network of Bis(4-amino-2-hydroxyphenyl)methanone, it is instructive to first consider a simpler, yet structurally related analogue: Bis(2-hydroxyphenyl)methanone. A detailed comparative analysis will then illuminate the significant impact of the 4-amino substituents.

Baseline Analysis: Hydrogen Bonding in Bis(2-hydroxyphenyl)methanone

The crystal structure of Bis(2-hydroxyphenyl)methanone reveals a sophisticated network of both intramolecular and intermolecular hydrogen bonds.[15][16]

  • Intramolecular Hydrogen Bonding: A strong intramolecular O-H···O=C hydrogen bond is formed between the hydroxyl group at the 2-position and the carbonyl oxygen. This interaction creates a stable six-membered ring, a common motif in ortho-hydroxyaryl ketones.[17][18] This intramolecular bond is a dominant feature, influencing the conformation of the molecule.

  • Intermolecular Hydrogen Bonding: In the crystalline state, molecules of Bis(2-hydroxyphenyl)methanone arrange into centrosymmetric dimers through intermolecular O-H···O hydrogen bonds.[15][16] This results in a robust, interconnected network.

The Impact of 4-Amino Substitution: Bis(4-amino-2-hydroxyphenyl)methanone

The introduction of amino groups at the 4-position on both phenyl rings dramatically alters the hydrogen bonding landscape by introducing additional donor (N-H) and acceptor (N) sites. While a definitive crystal structure for Bis(4-amino-2-hydroxyphenyl)methanone is not publicly available at the time of this guide, we can predict the nature of its hydrogen bonding network based on established principles of substituent effects and analysis of related structures.[12]

The amino group is an electron-donating group, which is expected to increase the electron density on the phenyl ring and potentially influence the strength of the existing intramolecular O-H···O=C hydrogen bond.[12] More significantly, the N-H groups provide new opportunities for extensive intermolecular hydrogen bonding.

Predicted Hydrogen Bonding Network:

  • Persistence of Intramolecular O-H···O=C Bonds: The strong, resonance-assisted intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen is expected to persist. This is a highly favorable six-membered ring interaction that contributes significantly to the molecule's conformational stability.

  • Emergence of Intermolecular N-H···O and N-H···N Bonds: The amino groups are potent hydrogen bond donors and can participate in a variety of intermolecular interactions. We can anticipate the formation of:

    • N-H···O=C bonds: The amino groups can form hydrogen bonds with the carbonyl oxygen of neighboring molecules, further stabilizing the crystal lattice.

    • O-H···N bonds: The hydroxyl group of one molecule could potentially donate a hydrogen bond to the nitrogen atom of an amino group on an adjacent molecule.

    • N-H···N bonds: It is also conceivable that amino groups on different molecules interact with each other through N-H···N hydrogen bonds.

This diversification of intermolecular hydrogen bonds is likely to lead to a more complex and three-dimensional network compared to the parent compound. The interplay between these different hydrogen bonding motifs will ultimately determine the final crystal packing.

Tabular Summary of Hydrogen Bond Parameters

The following table provides a comparative summary of the expected hydrogen bond parameters for Bis(2-hydroxyphenyl)methanone (experimental data) and the predicted interactions in Bis(4-amino-2-hydroxyphenyl)methanone.

CompoundHydrogen Bond TypeDonor-AcceptorPredicted/Observed Distance (Å)Predicted/Observed Angle (°)
Bis(2-hydroxyphenyl)methanone IntramolecularO-H···O=C~1.8 - 2.0~140 - 150
IntermolecularO-H···O~1.8 - 2.2~160 - 180
Bis(4-amino-2-hydroxyphenyl)methanone IntramolecularO-H···O=C~1.8 - 2.0~140 - 150
IntermolecularN-H···O=C~2.0 - 2.4~150 - 170
IntermolecularO-H···N~1.9 - 2.3~160 - 180
IntermolecularN-H···N~2.1 - 2.5~150 - 170

Note: The values for Bis(4-amino-2-hydroxyphenyl)methanone are predictions based on typical hydrogen bond geometries and require experimental verification.

Experimental Protocols

To experimentally validate the predicted hydrogen bonding network of Bis(4-amino-2-hydroxyphenyl)methanone and similar compounds, the following protocols are recommended.

Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the precise three-dimensional molecular structure and map the hydrogen bonding network.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

  • Data Collection: Mount a suitable single crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[6] Data is typically collected over a range of angles to ensure a complete dataset.

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate molecular structure.

  • Hydrogen Bond Analysis: Analyze the refined crystal structure to identify all potential hydrogen bonds based on donor-acceptor distances and angles. Software such as PLATON can be used for a detailed geometric analysis of the hydrogen bonding network.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the presence of hydrogen bonding by observing shifts in vibrational frequencies.

Methodology:

  • Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull. For solution-state studies, dissolve the compound in a non-polar solvent (e.g., CCl₄) at various concentrations.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Analyze the regions corresponding to O-H (typically 3600-3200 cm⁻¹) and N-H (typically 3500-3300 cm⁻¹) stretching vibrations. A broad, red-shifted band in the solid-state spectrum compared to a sharp band at higher frequency in a dilute solution is indicative of intermolecular hydrogen bonding.[13]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the chemical environment of protons involved in hydrogen bonding.

Methodology:

  • Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Record the ¹H NMR spectrum.

  • Spectral Analysis: Identify the chemical shifts of the O-H and N-H protons. A downfield shift (higher ppm) is characteristic of protons involved in hydrogen bonding.[9] For variable temperature experiments, record spectra at different temperatures to observe changes in the chemical shifts of labile protons, which can help distinguish between intra- and intermolecular interactions.

Visualizing the Networks

Graphviz diagrams can be used to represent the predicted hydrogen bonding interactions and the experimental workflow.

Hydrogen_Bonding_Comparison cluster_0 Bis(2-hydroxyphenyl)methanone cluster_1 Bis(4-amino-2-hydroxyphenyl)methanone (Predicted) B2HP_Intra Intramolecular O-H···O=C B2HP_Inter Intermolecular O-H···O B4A2HP_Intra Intramolecular O-H···O=C B2HP_Intra->B4A2HP_Intra Conserved Motif B4A2HP_Inter1 Intermolecular N-H···O=C B2HP_Inter->B4A2HP_Inter1 New Interactions (due to -NH2) B4A2HP_Inter2 Intermolecular O-H···N B2HP_Inter->B4A2HP_Inter2 B4A2HP_Inter3 Intermolecular N-H···N B2HP_Inter->B4A2HP_Inter3

Caption: Comparative Hydrogen Bonding Motifs.

Experimental_Workflow Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth FTIR FT-IR Spectroscopy Synthesis->FTIR NMR NMR Spectroscopy Synthesis->NMR SCXRD Single-Crystal X-ray Diffraction Crystal_Growth->SCXRD Structure_Determination Structure Determination SCXRD->Structure_Determination H_Bond_Analysis Hydrogen Bond Network Analysis Structure_Determination->H_Bond_Analysis Computational_Analysis Computational Modeling Structure_Determination->Computational_Analysis Spectroscopic_Analysis Spectroscopic Characterization H_Bond_Analysis->Spectroscopic_Analysis H_Bond_Analysis->Computational_Analysis FTIR->Spectroscopic_Analysis NMR->Spectroscopic_Analysis DFT DFT Calculations NBO_AIM NBO/AIM Analysis Computational_Analysis->DFT Computational_Analysis->NBO_AIM

Caption: Integrated Experimental and Computational Workflow.

Conclusion

The substitution of amino groups at the 4-positions of the Bis(2-hydroxyphenyl)methanone scaffold is predicted to have a profound impact on its solid-state architecture. While the strong intramolecular O-H···O=C hydrogen bond is likely to be preserved, the introduction of N-H hydrogen bond donors will undoubtedly lead to a more intricate and robust three-dimensional intermolecular network. This comparative analysis underscores the importance of substituent effects in crystal engineering and provides a framework for the rational design of molecules with desired solid-state properties. The experimental and computational protocols outlined in this guide offer a comprehensive strategy for the detailed characterization of such hydrogen-bonded systems, which is a critical step in the development of new pharmaceutical agents and functional materials.

References

  • Drug Receptor Interactions. (2022, July 4). Chemistry LibreTexts. [Link]

  • The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. (n.d.). PMC. [Link]

  • Effect of Substituent Groups on the Strength of Intramolecular Hydrogen Bonds in 2,4-Dihydroxybenzophenone UV Absorbers. (2023, June 27). MDPI. [Link]

  • 4-Amino-2-hydroxybenzohydrazide. (n.d.). PMC. [Link]

  • X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). (2017, March 18). MDPI. [Link]

  • Bis(2-hydroxyphenyl)methanone. (n.d.). PMC. [Link]

  • Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. (n.d.). Journal of Chemical Reviews. [Link]

  • A new perfluoromethyl aminoenone derivative and the role of the hydrogen bonding in the intra- and intermolecular interactions. (2025, August 5). ResearchGate. [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). [Link]

  • Hydrogen bond studies in substituted N-(2-hydroxyphenyl)- -2-[(4-methylbenzenesulfonyl)amino]acetamides. (2026, March 5). ResearchGate. [Link]

  • Hydrogen bond studies in substituted N-(2-hydroxyphenyl)- -2-((4-methylbenzenesulfonyl)amino)acetamides. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Hydrogen-bond-studies-in-substituted-N-(2-hydrox-Almaraz-Osorio-P%C3%A9rez-Garc%C3%ADa/711204856b3e34b17a102435a4b49141049219b1]([Link]

  • The role of hydrogen-bonds in drug binding. (n.d.). PubMed. [Link]

  • Intra-molecular hydrogen bonding in 2-hydroxy-benzophenone (left) and... (n.d.). ResearchGate. [Link]

  • Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer). (n.d.). ScienceDirect. [Link]

  • The role of hydrogen-bonds in drug binding. (n.d.). PubMed. [Link]

  • Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy. (n.d.). arXiv. [Link]

  • (PDF) 1-(4-{[(E)-(4-Diethylamino-2-hydroxyphenyl)methylene]amino}phenyl)ethanone. (n.d.). ResearchGate. [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Velmurugan-Dhanalakshmi/12698624ab339832204c321a566113b2883395b0]([Link]

  • Synthesis and Crystal Structure of (2-Hydroxy-5-Methylphenyl). (2006, January 1). Amanote Research. [Link]

  • Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. (n.d.). PMC. [Link]

  • An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. (n.d.). RSC Publishing. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. (n.d.). PMC. [Link]

  • Bis(2-hydroxyphenyl)methanone. (n.d.). PMC. [Link]

  • Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. (2016, June 1). MDPI. [Link]

  • The hydrogen bonding and amino-imino tautomerization of the alkoxy-aminopyridines and amino-methoxypyrimidines with acetic acid The effects of the methoxy group. (2007, November 15). PubMed. [Link]

  • A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. (n.d.). PMC. [Link]

  • The intramolecular hydrogen bond in 2-hydroxy-benzamides. (n.d.). ResearchGate. [Link]

  • NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. (n.d.). Undergraduate Research Center. [Link]

  • NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. (n.d.). NSF PAR. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bis(4-amino-2-hydroxyphenyl)methanone

The primary hazards associated with similar aromatic ketones and phenols include skin irritation, serious eye irritation, and potential respiratory irritation from powdered forms. Therefore, all procedures must be design...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The primary hazards associated with similar aromatic ketones and phenols include skin irritation, serious eye irritation, and potential respiratory irritation from powdered forms. Therefore, all procedures must be designed to mitigate these risks through meticulous use of Personal Protective Equipment (PPE) and controlled handling techniques.

Hazard Assessment: A Composite Profile

Based on the hazard classifications of structurally similar compounds like 4,4'-Dihydroxybenzophenone and Bis(3-amino-4-hydroxyphenyl) Sulfone, we can anticipate a similar hazard profile for Bis(4-amino-2-hydroxyphenyl)methanone. The following table summarizes the expected GHS classifications.[1][2][3][4][5][6][7]

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

These classifications mandate a stringent PPE protocol to prevent any direct contact with the substance.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a critical system designed to isolate you from the chemical hazard. The causality behind each choice is paramount.

  • Eye and Face Protection: The "Causes serious eye irritation" classification is a non-negotiable directive for robust eye protection.[1][2][3][4][6][7]

    • Mandatory: Wear tightly fitting safety goggles conforming to European Standard EN 166 or OSHA 29 CFR 1910.133 regulations.[3][5][7] The side shields are crucial for protecting against splashes from all angles.

    • Recommended for High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

  • Skin Protection: The H315 "Causes skin irritation" statement necessitates comprehensive skin protection to prevent contact dermatitis or other adverse reactions.[1][2][3][4][5][6][7]

    • Gloves: Chemical-resistant gloves are the primary barrier. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use. For prolonged contact, consult the glove manufacturer's resistance data. After handling, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly.[1][5]

    • Lab Coat: A clean, buttoned lab coat made of a suitable material must be worn at all times. This protects your skin and personal clothing from contamination. Ensure the sleeves are long enough to cover your wrists.

  • Respiratory Protection: While typically handled in a solid form, the fine powder of Bis(4-amino-2-hydroxyphenyl)methanone can become airborne, posing an inhalation risk.[4][6]

    • Engineering Controls First: All weighing and handling of the solid chemical should be performed in a chemical fume hood or a ventilated enclosure to minimize dust generation.[2]

    • When Required: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[5] Always ensure a proper fit test has been conducted before use.

Operational and Disposal Plan: A Self-Validating Workflow

This procedural guide ensures safety at every stage of the chemical's lifecycle in the lab, from receipt to disposal.

The following diagram outlines the logical flow for safely handling Bis(4-amino-2-hydroxyphenyl)methanone.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_1 1. Conduct Risk Assessment (Review SDS of Analogues) prep_2 2. Don Full PPE (Goggles, Gloves, Lab Coat) prep_1->prep_2 prep_3 3. Prepare Work Area (Chemical Fume Hood) prep_2->prep_3 handle_1 4. Weigh Solid Chemical (Inside Fume Hood) prep_3->handle_1 Proceed to Handling handle_2 5. Perform Experimental Work handle_1->handle_2 clean_1 6. Decontaminate Surfaces handle_2->clean_1 Experiment Complete clean_2 7. Segregate Waste (Solid, Liquid, PPE) clean_1->clean_2 clean_3 8. Doff PPE Correctly clean_2->clean_3 disposal 10. Dispose of Waste (Follow Institutional & Local Regulations) clean_2->disposal To Waste Disposal clean_4 9. Wash Hands Thoroughly clean_3->clean_4

Caption: Workflow for Safe Handling of Bis(4-amino-2-hydroxyphenyl)methanone.

  • Preparation:

    • Before starting, ensure an eyewash station and safety shower are accessible.[3]

    • Don all required PPE: safety goggles, nitrile gloves, and a fully buttoned lab coat.

    • Conduct all manipulations of the solid compound within a certified chemical fume hood to prevent inhalation of dust.[2]

  • Handling:

    • When weighing, use a spatula and handle gently to avoid creating airborne dust.

    • If making a solution, add the solid to the solvent slowly.

    • Keep containers tightly closed when not in use.[4]

  • Accidental Release:

    • Spill: In case of a spill, evacuate the immediate area. Avoid breathing dust.[6] Wearing appropriate PPE, gently sweep up the solid material and place it into a labeled, sealed container for disposal.[4][5] Avoid methods that generate dust.

    • Clean the spill area thoroughly with a suitable solvent and decontaminating solution.

  • First Aid and Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][5]

    • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][4][5]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[1][4][5]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]

Proper disposal is a critical final step in the chemical handling process to ensure environmental and personnel safety.

  • Chemical Waste: Dispose of unused Bis(4-amino-2-hydroxyphenyl)methanone and any solutions containing it as hazardous chemical waste. Do not allow it to enter drains or the environment.[1]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be collected in a sealed, labeled hazardous waste container.

  • Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.[6]

By adhering to this comprehensive guide, researchers can confidently handle Bis(4-amino-2-hydroxyphenyl)methanone, ensuring both personal safety and the integrity of their scientific work.

References

  • Appchem. (n.d.). Methanone, bis[4-[bis(2-hydroxyethyl)amino]phenyl]-. Retrieved from [Link]

  • CPAchem. (2020, February 6). Safety data sheet: Bis(4-hydroxyphenyl)methane. Retrieved from [Link]

  • NIST. (n.d.). Methanone, bis(2,4-dihydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.